molecular formula C18H17NO6 B7852549 3,4-DAA

3,4-DAA

Cat. No.: B7852549
M. Wt: 343.3 g/mol
InChI Key: HUBVPPBIEOCMIE-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy- is a hydroxybenzoic acid.

Properties

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVPPBIEOCMIE-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(C=CC=C2O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Immunomodulatory Mechanisms of 3,4-DAA (Tranilast) in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminophenyl-L-alanine (3,4-DAA), more commonly known in its derivative form as N-(3,4-dimethoxycinnamonyl) anthranilic acid or Tranilast, is an orally active anti-allergic agent that has garnered significant interest for its immunomodulatory and anti-inflammatory properties.[1][2] Initially developed for the treatment of allergic disorders such as asthma and atopic dermatitis, its therapeutic potential has been explored in a variety of conditions, including autoimmune diseases.[2][3] This technical guide provides an in-depth overview of the core mechanisms of action of Tranilast in the context of autoimmune disease, with a focus on its molecular targets, effects on key signaling pathways, and supporting experimental data.

Core Mechanisms of Action in Autoimmunity

Tranilast exerts its immunomodulatory effects through a multi-faceted approach, targeting several key pathways implicated in the pathogenesis of autoimmune diseases. The primary mechanisms include the inhibition of the NLRP3 inflammasome, modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and stabilization of mast cells.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoimmune and inflammatory disorders.[4]

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[4][6][7] Mechanistically, Tranilast binds directly to the NACHT domain of NLRP3, which is essential for its oligomerization and subsequent activation of the inflammasome complex.[4][6][7] By preventing NLRP3 oligomerization, Tranilast effectively blocks the downstream cascade, leading to a reduction in caspase-1 cleavage and the secretion of IL-1β.[4] This inhibitory action is specific to the NLRP3 inflammasome, with no significant effects observed on AIM2 or NLRC4 inflammasomes.[4][6]

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of immune responses, with roles in both promoting and suppressing inflammation depending on the cellular context. In many autoimmune conditions, dysregulated TGF-β signaling contributes to fibrosis and chronic inflammation.

Tranilast has been shown to inhibit the TGF-β signaling pathway.[8][9][10][11][12] It achieves this by suppressing the expression and/or action of key downstream mediators, including Smad4.[10][11] Studies have demonstrated that Tranilast can reduce the phosphorylation of Smad2, a crucial step in the canonical TGF-β signaling cascade. By interfering with this pathway, Tranilast can mitigate the pro-fibrotic and certain pro-inflammatory effects of TGF-β.

Mast Cell Stabilization

Mast cells are key effector cells in allergic responses and are increasingly recognized for their contribution to the inflammatory processes in autoimmune diseases. Upon activation, mast cells release a variety of pro-inflammatory mediators, including histamine, proteases, and cytokines.

Tranilast is a potent mast cell stabilizer.[13] It inhibits the antigen-induced release of these inflammatory mediators from mast cells, thereby dampening the inflammatory response.[13] This action is particularly relevant in autoimmune conditions where mast cell activation contributes to tissue damage and inflammation, such as in rheumatoid arthritis.[13]

Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of Tranilast from the cited literature.

Parameter Cell Line Value Reference
IC50 (Cell Viability)HaCaT605.7 µM[8]
Assay Cell Type Tranilast Concentration Effect Reference
TGF-β2 ExpressionHuman Trabecular Meshwork Cells12.5 mg/LSignificant decrease in TGF-β2/G3PDH ratio (1.85 ± 0.35 vs. 3.82 ± 0.56 in control)[9]
TGF-β2 ExpressionHuman Trabecular Meshwork Cells25.0 mg/LSignificant decrease in TGF-β2/G3PDH ratio (1.66 ± 0.42 vs. 3.82 ± 0.56 in control)[9]
TGF-β2 ExpressionHuman Trabecular Meshwork Cells50.0 mg/LSignificant decrease in TGF-β2/G3PDH ratio (1.16 ± 0.24 vs. 3.82 ± 0.56 in control)[9]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for rheumatoid arthritis.

Materials:

  • Bovine or chick type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • DBA/1 or B10.RIII mice (7-8 weeks old)

  • Tranilast (for treatment group)

  • Vehicle control

Protocol:

  • Immunization (Day 0): Prepare an emulsion of type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster (Day 21): Prepare an emulsion of type II collagen in IFA. Administer a booster injection of 100 µL at a different site near the base of the tail.

  • Treatment: Begin oral administration of Tranilast (e.g., 400 mg/kg/day) or vehicle control to the respective groups, typically starting from the onset of clinical signs of arthritis or in a prophylactic setting.

  • Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling, erythema, and joint stiffness. Score the severity of arthritis using a standardized clinical scoring system.

  • Histological Analysis: At the end of the study, sacrifice the mice and collect paw tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Biochemical Analysis: Analyze serum or tissue samples for levels of inflammatory cytokines and other relevant biomarkers.

NLRP3 Inflammasome Inhibition Assay in Macrophages

This protocol is used to assess the direct inhibitory effect of Tranilast on the NLRP3 inflammasome.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP (NLRP3 activators)

  • Tranilast

  • ELISA kits for IL-1β

  • Antibodies for Western blotting (caspase-1, IL-1β)

Protocol:

  • Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells in appropriate media.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibition: Pre-incubate the primed cells with various concentrations of Tranilast for 30-60 minutes.

  • Activation: Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants and cell lysates.

  • Analysis:

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

    • Analyze the cell lysates and supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17) by Western blotting.

Signaling Pathway Diagrams

NLRP3_Inhibition_by_Tranilast cluster_extracellular Extracellular cluster_cell Macrophage cluster_priming Priming Signal cluster_activation Activation Signal cluster_out Inflammation PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (secreted) Pro_IL1B->IL1B Cleavage NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Nigericin Nigericin/ATP K_efflux K+ Efflux Nigericin->K_efflux Signal 2 K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Tranilast Tranilast Tranilast->NLRP3_active Inhibition of oligomerization

Inhibition of the NLRP3 Inflammasome by Tranilast.

TGFB_Modulation_by_Tranilast cluster_extracellular Extracellular cluster_cell Immune/Fibroblast Cell cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Nucleus Translocation Gene_expression Target Gene Expression (e.g., fibrosis, inflammation) Tranilast Tranilast Tranilast->pSmad2_3 Inhibition of phosphorylation Tranilast->Smad4 Suppression of expression

References

Immunomodulatory Properties of 3,4-Diaminoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential immunomodulatory properties of 3,4-diaminoanthraquinone (3,4-DAA). While direct research on this compound is limited, this document synthesizes available data on closely related anthraquinone derivatives to infer its likely biological effects and mechanisms of action. This guide covers potential effects on immune cell function, cytokine production, and key signaling pathways. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate further research in this area.

Introduction

Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While many studies have focused on their anti-cancer properties, emerging evidence suggests that certain derivatives possess potent immunomodulatory capabilities. This guide focuses on 3,4-diaminoanthraquinone (this compound), a specific isomer of diaminoanthraquinone. Due to a scarcity of direct studies on this compound, this document draws upon findings from analogous compounds, particularly other dihydroxy- and diaminoanthraquinones, to build a predictive framework for its immunomodulatory potential. The primary aim is to provide researchers with a foundational resource to design and execute studies to elucidate the specific effects of this compound on the immune system.

Potential Immunomodulatory Effects of this compound

Based on studies of structurally similar anthraquinone derivatives, this compound is hypothesized to exert immunomodulatory effects by influencing various immune cells, including lymphocytes and macrophages.

Effects on Immune Cell Populations

It is plausible that this compound could modulate the proliferation and function of key immune cell populations. For instance, hydroquinone, a related compound, has been shown to suppress the proliferation of lymphocytes isolated from bone marrow and spleen.[1] Further investigation is required to determine if this compound exhibits similar cytostatic or pro-apoptotic effects on T cells, B cells, and macrophages.

Modulation of Cytokine Production

A key aspect of immunomodulation is the regulation of cytokine secretion. A study on the anthraquinone derivative O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) in an experimental autoimmune encephalomyelitis model demonstrated a significant decrease in the levels of several pro-inflammatory cytokines and chemokines.[2] This suggests that this compound may also possess the ability to suppress the production of inflammatory mediators.

Table 1: Effects of an Anthraquinone Analog (DIPDHAQ) on Cytokine and Chemokine Levels in the Spinal Cord [2]

Cytokine/ChemokineEffect of DIPDHAQ Treatment
IL-17Decrease
IFN-γDecrease
IL-12p40Decrease
IL-6Decrease
TGF-βDecrease
CCL5Decrease
CCL20Decrease

Note: This data is for a structural analog of this compound and should be considered indicative rather than definitive for this compound itself.

Postulated Signaling Pathways

The immunomodulatory effects of various compounds are often mediated through the modulation of critical intracellular signaling pathways. For this compound, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are of particular interest due to their central role in inflammation and immunity.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][4] Several natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[4] It is hypothesized that this compound may interfere with NF-κB activation, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_P P-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation 3_4_DAA This compound (Hypothesized) 3_4_DAA->IKK Inhibition? DNA DNA NFkB_n->DNA Binding Gene_Exp Pro-inflammatory Gene Expression DNA->Gene_Exp Transcription

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling cascades, including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, such as cytokine production and cell proliferation.[5] The anti-inflammatory effects of some compounds are mediated through the suppression of MAPK pathways.[6][7] It is plausible that this compound could modulate the phosphorylation and activation of key MAPK proteins, thereby influencing downstream inflammatory responses.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K Activation MAP2K MAP2K MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation 3_4_DAA This compound (Hypothesized) 3_4_DAA->MAP2K Inhibition? Gene_Exp Inflammatory Gene Expression TF->Gene_Exp Transcription

Postulated Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

To systematically investigate the immunomodulatory properties of this compound, a series of in vitro experiments are recommended.

General Workflow for In Vitro Immunomodulation Assessment

The following diagram outlines a typical workflow for assessing the immunomodulatory effects of a test compound like this compound.

Experimental_Workflow Cell_Culture Immune Cell Culture (e.g., Macrophages, PBMCs) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest ELISA Cytokine Measurement (ELISA) Harvest->ELISA Flow_Cytometry Cell Phenotyping (Flow Cytometry) Harvest->Flow_Cytometry Western_Blot Signaling Pathway Analysis (Western Blot) Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow for Assessing Immunomodulatory Activity.
Protocol for In Vitro Treatment of Macrophages and Cytokine Analysis

This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) with this compound, followed by stimulation with lipopolysaccharide (LPS) and subsequent measurement of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3,4-Diaminoanthraquinone (this compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

  • 96-well ELISA plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control. Incubate for 2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine ELISA: Perform ELISAs for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's instructions.[8][9][10][11] Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.[8][9][10][11]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on a standard curve.

Protocol for Flow Cytometric Analysis of Immune Cell Markers

This protocol provides a general framework for staining immune cells to analyze the expression of surface markers by flow cytometry.[12][13][14]

Materials:

  • Isolated immune cells (e.g., PBMCs)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of immune cells at a concentration of 1 x 107 cells/mL.

  • Fc Receptor Blocking: (Optional) Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

  • Antibody Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the pre-titrated fluorochrome-conjugated antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations.

Protocol for Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the steps for analyzing the activation of NF-κB and MAPK signaling pathways by Western blotting.[15][16][17]

Materials:

  • Cell lysate from treated and stimulated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

While direct experimental evidence for the immunomodulatory properties of 3,4-diaminoanthraquinone is currently lacking, data from structurally related compounds suggest that it holds potential as a modulator of immune responses. It is hypothesized that this compound may suppress inflammatory processes by inhibiting the production of pro-inflammatory cytokines, potentially through the downregulation of the NF-κB and MAPK signaling pathways.

The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of this compound's effects on the immune system. Future research should focus on:

  • Dose-response studies to determine the optimal concentrations for immunomodulatory activity and to assess potential cytotoxicity.

  • Comprehensive cytokine profiling to understand the broader impact of this compound on the cytokine network.

  • In-depth analysis of signaling pathways to elucidate the precise molecular mechanisms of action.

  • In vivo studies in relevant animal models of inflammatory diseases to validate the in vitro findings and assess therapeutic potential.

By pursuing these avenues of research, the scientific community can uncover the true immunomodulatory profile of 3,4-diaminoanthraquinone and evaluate its potential as a novel therapeutic agent for immune-related disorders.

References

A Technical Guide to the Cellular Pathways Affected by 1,3-Diaminoadamantane (Memantine) and Direct-Acting Antiviral (DAA) Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The compound "3,4-DAA" is not described in the available scientific literature, suggesting a likely typographical error. This guide addresses the two most probable intended subjects: 1,3-Diaminoadamantane (Memantine) , a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, and Direct-Acting Antivirals (DAAs) , a class of drugs that have revolutionized the treatment of Hepatitis C. This document provides a detailed overview of the cellular pathways modulated by these therapeutics, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Part 1: Cellular Pathways Affected by 1,3-Diaminoadamantane (Memantine)

Memantine, an uncompetitive antagonist of the NMDA receptor, is a cornerstone in the management of moderate-to-severe Alzheimer's disease. Its primary mechanism involves the modulation of glutamatergic neurotransmission, thereby preventing excitotoxicity.[1][2][3] Beyond this primary function, memantine treatment induces a cascade of changes in various cellular pathways, influencing neuronal survival, plasticity, and inflammation.

Core Signaling Pathways Modulated by Memantine

1. Glutamatergic and GABAergic Pathways: Memantine's principal action is to block the ion channel of the NMDA receptor, particularly when it is excessively open, a state associated with pathological conditions like Alzheimer's disease.[4][5] This action prevents a prolonged influx of Ca2+ ions, which can trigger neurotoxic cascades.[3] Interestingly, proteomic studies on the hippocampus of Alzheimer's patients treated with memantine have shown an enhanced expression of postsynaptic glutamatergic and GABAergic receptors, suggesting that the treatment not only mitigates excitotoxicity but may also trigger broader adaptive changes in synaptic signaling and plasticity.[6][7]

2. Neuroinflammation and Immune Response: In models of neuroinflammation, memantine has been shown to provide significant protection to neurons.[8] Transcriptomic analyses of brain tissue from mice with E. coli-induced meningitis treated with memantine revealed a significant reduction in the expression of pro-inflammatory factors such as IL33, IL18rap, and MMP10, while up-regulating anti-inflammatory factors like Tnfaip3 and CISH.[9] This suggests a modulatory role for memantine on inflammatory pathways, potentially by influencing NF-κB signaling.[9]

3. Cytoskeletal Dynamics and Axon Guidance: Proteomic analysis of the brains of Alzheimer's disease model mice treated with memantine has revealed significant modulation of pathways associated with the cytoskeleton and axon guidance.[1][10] These findings suggest that memantine's therapeutic effects may extend to maintaining neuronal structure and connectivity.

4. ErbB Signaling Pathway: The same proteomic studies in Alzheimer's model mice also identified the ErbB signaling pathway as being modulated by memantine in the hippocampus.[10] The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, differentiation, and survival, and its modulation could contribute to the neuroprotective effects of memantine.

Quantitative Proteomic and Transcriptomic Data

The following tables summarize quantitative data from studies investigating the effects of memantine treatment.

Table 1: Proteomic Changes in the Brain of 3xTg-AD Mice Treated with Memantine [1]

ProteinBrain RegionFold Change (Memantine/AD)Function
PCNTHippocampus & CortexUp-regulatedCytoskeleton organization
ATAXIN2HippocampusUp-regulatedRNA binding
TNIKHippocampusUp-regulatedSignal transduction
NOL3HippocampusUp-regulatedApoptosis regulation
FLNAHippocampusDown-regulatedCytoskeleton organization
MARK2HippocampusDown-regulatedTau phosphorylation
BRAFHippocampus & CortexDown-regulatedMAP kinase signaling
PMPCBCortexUp-regulatedMitochondrial processing
CRKCortexUp-regulatedSignal transduction
MBPCortexUp-regulatedMyelin sheath formation
DNM2CortexDown-regulatedEndocytosis
TAGLN2CortexDown-regulatedActin binding
FRYLCortexDown-regulatedCytoskeleton organization

Table 2: Proteomic Changes in GIMEN Neuroblastoma Cells Treated with Memantine [11]

ProteinFold ChangeFunction
Coronin-1C1.44Actin binding
β-actin-1.21Cytoskeleton
γ-enolase-1.21Glycolysis
Glutathione synthetase-1.28Glutathione synthesis
Spermatogenesis-associated protein 24-1.46Unknown
V-set transmembrane domain-containing protein 2B-1.46Unknown

Table 3: Transcriptomic Changes in the Forebrain of Shank2-KO Mice with Early Chronic Memantine Treatment [3]

Gene Set CategoryRegulation
Chromatin-related genesUp-regulated
RNA-splicing-related genesUp-regulated
Mitochondria-related genesDown-regulated
Extracellular matrix (ECM)-related genesDown-regulated
Ribosome-related genesDown-regulated
Actin-related genesDown-regulated

Visualizing Memantine's Mechanism and Experimental Workflows

Memantine_Mechanism cluster_synapse Glutamatergic Synapse Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca2+ Channel (Open) NMDA_R->Ca_channel Activates Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine Memantine Memantine->Ca_channel Blocks

Memantine's primary mechanism of action.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Brain_Tissue Brain Tissue (e.g., Hippocampus) Protein_Extraction Protein Extraction Brain_Tissue->Protein_Extraction Digestion In-solution Trypsin Digestion Protein_Extraction->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis (e.g., Orbitrap) TMT_Labeling->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Database_Search Database Search (e.g., SEQUEST) Data_Acquisition->Database_Search Quantification Protein Quantification Database_Search->Quantification Stat_Analysis Statistical Analysis (Fold Change, p-value) Quantification->Stat_Analysis Bioinformatics Bioinformatics (Pathway Analysis) Stat_Analysis->Bioinformatics

A typical quantitative proteomics workflow.
Experimental Protocols

1. Quantitative Proteomics of Brain Tissue [12]

  • Protein Extraction: Brain tissue samples are homogenized in liquid nitrogen and lysed in a buffer containing 2% SDS.

  • In-solution Trypsin Digestion: 100 µg of protein from each sample is reduced with DTT and alkylated with iodoacetamide. Proteins are then precipitated with ice-cold acetone and resuspended in 2M urea. Digestion is carried out with Lys-C followed by trypsin.

  • TMT Labeling: Digested peptides are labeled with Tandem Mass Tags (TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Labeled peptides are analyzed on a high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos Tribrid.

  • Data Analysis: Raw data is processed using software like Proteome Discoverer. Peptides and proteins are identified by searching against a relevant protein database. Quantification is based on the reporter ion intensities from the TMT tags. Statistical analysis is performed to identify differentially expressed proteins.

2. RNA Sequencing of Brain Tissue [3][13]

  • RNA Extraction: Total RNA is extracted from brain tissue using TRIzol reagent, followed by cleanup with Qiagen RNeasy columns, including an on-column DNase treatment to remove genomic DNA. RNA integrity is assessed using a Bioanalyzer.

  • Library Preparation: cDNA libraries are prepared from total RNA using a kit such as the TruSeq RNA Sample Prep Kit v2 (Illumina).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential gene expression analysis is performed using packages like DESeq2 in R/Bioconductor.

Part 2: Cellular Pathways Affected by Direct-Acting Antiviral (DAA) Therapies

Direct-Acting Antivirals (DAAs) have transformed the treatment of chronic Hepatitis C Virus (HCV) infection, achieving cure rates of over 95%.[14] These drugs target specific HCV non-structural (NS) proteins that are essential for viral replication.[14][15] The primary classes of DAAs include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors.[16] Treatment with DAAs leads to a rapid reduction in viral load, which in turn has profound effects on host cellular pathways, particularly those related to the immune response.

Core Cellular Pathways Modulated by DAAs

1. Interferon Signaling Pathway: Chronic HCV infection is characterized by a persistent activation of the host's interferon (IFN) system. However, the virus has mechanisms to evade a fully effective IFN response. DAA-induced clearance of HCV leads to a rapid and dramatic downregulation of interferon-stimulated genes (ISGs) and the broader IFN signaling pathway.[16][17][18] This indicates a normalization of the innate immune response following viral eradication.

2. Immune and Inflammatory Response: The clearance of HCV with DAAs results in a significant reduction in hepatic inflammation. Proteomic analysis of liver biopsies from patients treated with DAAs shows a decrease in proteins associated with immune cell activation and antigen presentation, such as NF-κB and HLA-DR.[17] This reflects a quieting of the chronic immune activation that drives liver damage in HCV infection.

3. T-Cell Activation and Exhaustion: Chronic HCV infection is associated with T-cell exhaustion, impairing the adaptive immune response. Single-cell transcriptomic analyses of T-cells from patients undergoing DAA therapy have shown significant shifts in gene expression.[16] While DAA treatment leads to a reduction in the expression of genes associated with innate immune activation, some studies suggest that T-cell function may only be partially restored after viral clearance.[12]

4. Lipid Metabolism: HCV is known to manipulate host lipid metabolism to facilitate its replication and assembly. Proteomic and transcriptomic studies have shown that DAA treatment leads to changes in the expression of proteins and genes involved in lipid metabolism, consistent with the cessation of viral hijacking of these pathways.[2][17]

Quantitative Proteomic and Transcriptomic Data

The following tables summarize quantitative data from studies investigating the effects of DAA treatment.

Table 4: Proteomic Changes in Liver Biopsies of HCV Patients Treated with DAAs [17]

Protein CategoryRegulationExample Proteins
Interferon-stimulated genes (ISGs)Down-regulatedIFI6, IFI27, ISG15, MX1
Antiviral responseDown-regulatedOAS1, OAS2, OAS3
Immune cell activationDown-regulatedNFKB, HLA-DR
Antigen presentationDown-regulatedHLA-A, HLA-B, HLA-C

Table 5: Transcriptomic Changes in T-Cells of HCV Patients Treated with DAAs [16][18]

GeneRegulationFunction
ISG15Down-regulatedInterferon-stimulated gene
ISG20Down-regulatedInterferon-stimulated gene
IFIT3Down-regulatedInterferon-stimulated gene
OAS1Down-regulatedInterferon-stimulated gene
MX1Down-regulatedInterferon-stimulated gene
DUSP1Transiently Up-regulatedNegative regulator of inflammation

Visualizing DAA's Mechanism and Experimental Workflows

DAA_Mechanism cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B Polymerase Polyprotein->NS5B Cleavage Replication Viral Replication & Assembly NS3_4A->Replication NS5A->Replication NS5B->Replication NS3_4A_Inhibitor NS3/4A Inhibitors NS3_4A_Inhibitor->NS3_4A Inhibit NS5A_Inhibitor NS5A Inhibitors NS5A_Inhibitor->NS5A Inhibit NS5B_Inhibitor NS5B Inhibitors NS5B_Inhibitor->NS5B Inhibit

Mechanism of action of different DAA classes.

scRNAseq_Workflow cluster_sample_proc Sample Processing cluster_sc_seq Single-Cell Sequencing cluster_sc_analysis Data Analysis Blood_Sample Patient Blood Sample T_Cell_Isolation CD3+ T-Cell Isolation Blood_Sample->T_Cell_Isolation Single_Cell_Suspension Single-Cell Suspension T_Cell_Isolation->Single_Cell_Suspension Droplet_Encapsulation Droplet-based Encapsulation (e.g., 10x Genomics) Single_Cell_Suspension->Droplet_Encapsulation Library_Prep Single-Cell Library Preparation Droplet_Encapsulation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Data Processing & Alignment Sequencing->Data_Processing Clustering Cell Clustering & Annotation Data_Processing->Clustering DEG_Analysis Differential Gene Expression Analysis Clustering->DEG_Analysis Pathway_Enrichment Pathway Enrichment Analysis DEG_Analysis->Pathway_Enrichment

A typical single-cell RNA sequencing workflow.
Experimental Protocols

1. Quantitative Proteomics of Liver Biopsies [17]

  • Sample Preparation: Paired liver biopsies are obtained before and after DAA treatment. Proteins are extracted from the tissue samples.

  • Tandem Mass Tag (TMT) Labeling: Proteins are digested into peptides, which are then labeled with TMT reagents for multiplexed quantitative analysis.

  • LC-MS3 Analysis: The labeled peptides are separated by liquid chromatography and analyzed by a three-stage mass spectrometry (MS3) method to enhance quantification accuracy.

  • Data Analysis: Mass spectrometry data is processed to identify and quantify proteins. Statistical tests (e.g., paired t-test) are used to identify proteins with significant changes in abundance between pre- and post-treatment samples. Pathway analysis is performed on the differentially expressed proteins.

2. Single-Cell RNA Sequencing of T-Cells [16]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples. CD3+ T-cells are then purified from the PBMCs.

  • Single-Cell Library Preparation: A single-cell suspension of T-cells is processed using a droplet-based single-cell RNA sequencing platform (e.g., 10x Genomics Chromium). This involves partitioning individual cells into droplets with barcoded beads for cell- and transcript-specific labeling.

  • Sequencing: The resulting cDNA libraries are sequenced on a high-throughput platform.

  • Data Analysis: Sequencing data is processed to generate gene expression matrices for each cell. Cells are clustered based on their transcriptomic profiles, and cell types are identified. Differential gene expression analysis is performed between conditions (e.g., pre- vs. post-treatment) within each cell cluster. Pathway enrichment analysis is then used to interpret the biological significance of the differentially expressed genes.

References

The Role of 3,4-Dihydroxy-5-Nitrobenzaldehyde (3,4-DAA) in Inhibiting Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell activation is a critical initiating event in Type I hypersensitivity reactions, including allergic asthma, rhinitis, and anaphylaxis. The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface triggers a complex signaling cascade, leading to the release of pre-formed inflammatory mediators through degranulation. A pivotal enzyme in this pathway is Spleen Tyrosine Kinase (Syk), which acts as a central node for downstream signaling. Inhibition of Syk is a validated therapeutic strategy for attenuating allergic responses. This technical guide explores the hypothesized role of 3,4-Dihydroxy-5-Nitrobenzaldehyde (3,4-DAA), a substituted catechol aldehyde, as a potential inhibitor of mast cell degranulation, focusing on Syk as its putative molecular target. We provide a detailed overview of the FcεRI signaling pathway, comprehensive experimental protocols for evaluating mast cell degranulation inhibitors, and illustrative quantitative data from established Syk inhibitors to serve as a benchmark for future studies on compounds like this compound.

Introduction: Mast Cell Activation and the FcεRI Signaling Pathway

Mast cells are tissue-resident immune cells laden with granules containing potent inflammatory mediators such as histamine, proteases (e.g., tryptase), and cytokines.[1] The primary mechanism for their activation in allergic responses is through the cross-linking of FcεRI receptors.[2] This process, initiated by an allergen binding to IgE antibodies already bound to FcεRI, triggers a phosphorylation cascade that is essential for degranulation.[3]

The key initial steps of this signaling pathway are:

  • Receptor Aggregation: Multivalent antigens (allergens) cross-link IgE-bound FcεRI complexes.[4]

  • Src Kinase Activation: The Src family kinase Lyn, which is associated with the receptor, phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI.[3][4]

  • Syk Recruitment and Activation: The doubly phosphorylated ITAMs serve as a docking site for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk).[5] Upon binding, Syk undergoes a conformational change and is activated, subsequently autophosphorylating itself to become fully active.[4]

Activated Syk is the critical gatekeeper for the downstream signals that lead to degranulation. Its absence or inhibition results in a near-complete blockade of mediator release.[4] Activated Syk phosphorylates multiple adapter proteins, including Linker for Activation of T-cells (LAT) and Non-T-cell Activation Linker (NTAL), which then recruit a host of other signaling molecules, culminating in:

  • Calcium Mobilization: Activation of Phospholipase Cγ (PLCγ) leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores.

  • MAPK and PI3K/Akt Pathway Activation: These pathways are crucial for the production and secretion of cytokines and chemokines.[6]

Given its indispensable role, Syk has emerged as a prime therapeutic target for allergic and inflammatory diseases.[1][]

Hypothesized Mechanism of Action for this compound: Syk Inhibition

While direct experimental evidence for 3,4-Dihydroxy-5-Nitrobenzaldehyde (this compound) inhibiting Syk is not yet available in published literature, its chemical structure provides a rationale for investigating this potential mechanism. This compound is a derivative of protocatechuic aldehyde and possesses a catechol moiety, which is a common feature in many kinase inhibitors.[8] Furthermore, flavonoids, which often contain dihydroxy-phenyl groups, have been shown to inhibit Syk activity and mast cell degranulation.[9]

We hypothesize that this compound acts as an inhibitor of mast cell degranulation primarily by targeting the ATP-binding site of Syk, thereby preventing its phosphorylation and activation. This would effectively halt the signaling cascade immediately downstream of the FcεRI receptor. The anticipated downstream effects of this inhibition would be a significant reduction in calcium mobilization, MAPK/PI3K pathway activation, and consequently, the release of β-hexosaminidase, histamine, and pro-inflammatory cytokines.

The diagram below illustrates the proposed point of inhibition for this compound within the FcεRI signaling cascade.

FcεRI_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn (Src Kinase) FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits Lyn->FcεRI Phosphorylates ITAMs Lyn->Syk Phosphorylates Syk->Syk LAT_NTAL LAT / NTAL Adaptors Syk->LAT_NTAL Phosphorylates DAA This compound (Hypothesized Target) DAA->Syk PLCg PLCγ LAT_NTAL->PLCg PI3K PI3K LAT_NTAL->PI3K MAPK MAPK (ERK, JNK, p38) LAT_NTAL->MAPK Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization ↑ IP3 Cytokine_Production Cytokine Production (TNF-α, IL-6, IL-13) PI3K->Cytokine_Production MAPK->Cytokine_Production Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_Mobilization->Degranulation Triggers

Caption: Hypothesized inhibition of the FcεRI signaling pathway by this compound.

Quantitative Data on Syk Inhibitor Efficacy

To provide a benchmark for evaluating this compound, this section summarizes quantitative data from studies on known Syk inhibitors. The compound R406 is the active metabolite of Fostamatinib, an approved Syk inhibitor, and serves as a potent example.[6][] LAS189386 is another novel Syk inhibitor developed for inhaled administration.[10]

Table 1: Inhibition of Mast Cell Degranulation Markers

Compound Assay Cell Type IC50 Reference
R406 [³H]-Serotonin Release BMMCs ~100 nM [6]

| LAS189386 | β-Hexosaminidase Release | LAD2 cells | 56 nM |[10] |

Table 2: Inhibition of Cytokine Production

Compound Cytokine Cell Type IC50 Reference
R406 TNF-α BMMCs ~50 nM [6]
R406 IL-6 BMMCs ~50 nM [6]

| R406 | IL-13 | BMMCs | ~50 nM |[6] |

Table 3: Inhibition of Signaling Pathway Components

Compound Target Cell Type IC50 Reference
LAS189386 Syk Phosphorylation RBL-2H3 41 nM [10]
R406 ERK1/2 Phosphorylation BMMCs Dose-dependent inhibition [6]

| R406 | JNK Phosphorylation | BMMCs | Dose-dependent inhibition |[6] |

Detailed Experimental Protocols

To test the hypothesis that this compound inhibits mast cell degranulation via Syk, a series of in vitro experiments are required. The following protocols provide a standardized framework for such an investigation.

General Experimental Workflow

The overall process involves culturing mast cells, sensitizing them with IgE, treating them with the test compound (this compound), inducing degranulation with an antigen, and finally, measuring the outcomes.

Experimental_Workflow Start Start: Mast Cell Culture (e.g., RBL-2H3, BMMCs) Sensitization Step 1: IgE Sensitization (e.g., anti-DNP IgE, 18-24h) Start->Sensitization Pretreatment Step 2: Pre-incubation with this compound (Varying concentrations, 1h) Sensitization->Pretreatment Stimulation Step 3: Antigen Stimulation (e.g., DNP-HSA, 30-60 min) Pretreatment->Stimulation Collection Step 4: Collect Supernatant & Cell Lysate Stimulation->Collection Analysis Step 5: Analysis Collection->Analysis Degranulation_Assay Degranulation Assay (β-Hexosaminidase) Analysis->Degranulation_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Analysis->Cytokine_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for p-Syk, p-ERK) Analysis->Signaling_Assay

Caption: General workflow for assessing inhibitors of mast cell degranulation.
Protocol: β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.

  • Cell Seeding: Seed mast cells (e.g., RBL-2H3 or Bone Marrow-Derived Mast Cells - BMMCs) in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Sensitization: Sensitize cells overnight with anti-DNP IgE (e.g., 0.5 µg/mL).

  • Washing: Wash cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

  • Pre-treatment: Add Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells and incubate for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-HSA antigen (e.g., 100 ng/mL). Include negative controls (buffer only) and a positive control for maximum release (e.g., 0.5% Triton X-100). Incubate for 45-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Substrate Incubation: Transfer 30 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 10 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) to each well. Incubate for 1-2 hours at 37°C.[3]

  • Measurement: Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M carbonate buffer, pH 10). Read the absorbance at 405 nm.

  • Calculation: Calculate the percent degranulation using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] x 100

Protocol: Western Blot for Syk Phosphorylation

This protocol determines if this compound inhibits the activation of Syk.

  • Cell Culture and Treatment: Culture and treat cells with IgE, this compound, and antigen as described above, but in larger culture dishes (e.g., 6-well plates) to obtain sufficient protein. Stimulation time should be short (e.g., 5-10 minutes) to capture peak phosphorylation.

  • Cell Lysis: After stimulation, immediately place plates on ice and wash with ice-cold PBS. Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Syk (e.g., anti-p-Syk Tyr525/526).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk and a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The inhibition of Spleen Tyrosine Kinase is a clinically validated approach for mitigating mast cell-mediated allergic diseases. This guide outlines a clear scientific and methodological framework for investigating 3,4-Dihydroxy-5-Nitrobenzaldehyde (this compound) as a potential inhibitor of this pathway. Based on its chemical structure, there is a sound rationale for hypothesizing that this compound targets Syk.

The immediate next steps for drug development professionals and researchers are to perform the detailed in vitro assays described herein. Specifically, determining the IC50 of this compound on β-hexosaminidase release and confirming its ability to block Syk phosphorylation are critical validation points. Should these initial studies prove successful, further investigation into its effects on cytokine production, in vivo efficacy in passive cutaneous anaphylaxis (PCA) models, and a comprehensive kinase selectivity profile would be warranted. This structured approach will efficiently determine the therapeutic potential of this compound as a novel mast cell stabilizer.

References

The Pharmacological Profile of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethoxycinnamoyl) anthranilic acid, widely known as Tranilast, is a multifaceted pharmacological agent with a well-documented history as an anti-allergic drug. Initially recognized for its ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators, its therapeutic potential has expanded to encompass a range of fibrotic and inflammatory conditions. This technical guide provides an in-depth exploration of the pharmacological profile of Tranilast, with a focus on its core mechanisms of action: mast cell stabilization, modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and direct inhibition of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Mechanisms

Tranilast exerts its therapeutic effects through three primary, interconnected pathways. It is a potent mast cell stabilizer, a modulator of the pro-fibrotic TGF-β signaling cascade, and a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune response.

Mast Cell Stabilization

Tranilast's anti-allergic properties stem from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine, leukotrienes, and prostaglandins that mediate allergic reactions.[1] This stabilization is achieved by dose-dependently inhibiting the process of exocytosis.[2]

Inhibition of TGF-β Signaling

Tranilast has demonstrated significant anti-fibrotic activity by interfering with the TGF-β signaling pathway.[1] It has been shown to inhibit the secretion of TGF-β and antagonize its effects on cell migration and proliferation.[3] This mechanism is central to its efficacy in treating conditions like keloids and hypertrophic scars.

Direct Inhibition of the NLRP3 Inflammasome

Recent research has identified Tranilast as a direct inhibitor of the NLRP3 inflammasome.[1][4] By binding to the NACHT domain of NLRP3, Tranilast prevents its oligomerization and the subsequent assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of Tranilast's activity across its primary mechanisms of action.

Parameter Assay/Model Species/Cell Line Value Reference
Mast Cell Stabilization
Inhibition of DegranulationGTP-γ-S-induced increase in membrane capacitanceRat peritoneal mast cellsSignificant inhibition at 500 µM and 1 mM[2]
Inhibition of Histamine ReleaseIgE-sensitized mast cellsRat-[6]
TGF-β Signaling Inhibition
Inhibition of TGF-β ExpressionBalloon catheter injured vesselsRatDose-dependent (25, 50, 100 mg/kg)[3]
Binding Affinity (pKi)In silico dockingHuman ALK5 receptor≥ 3.57[3]
NLRP3 Inflammasome Inhibition
Inhibition of IL-1β SecretionMSU-induced peritonitisMouseEffective in vivo[1][5]
Direct BindingBiotin-Tranilast pulldown with recombinant proteinHuman NLRP3Direct[5]

Detailed Experimental Protocols

Mast Cell Stabilization: Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effect of Tranilast on mast cell exocytosis.[2]

Objective: To measure changes in whole-cell membrane capacitance (Cm) as an indicator of mast cell degranulation.

Materials:

  • Rat peritoneal mast cells

  • Patch-clamp amplifier system

  • Pipettes with a resistance of 4-6 MΩ

  • Internal solution (in mM): 145 K-glutamate, 2.0 MgCl2, 5.0 HEPES (pH 7.2 with KOH), 100 µM GTP-γ-S

  • External solution containing varying concentrations of Tranilast (e.g., 100 µM, 250 µM, 500 µM, 1 mM)

  • Confocal microscope and a water-soluble fluorescent dye (e.g., lucifer yellow) for membrane deformation analysis

Procedure:

  • Isolate rat peritoneal mast cells and allow them to adhere to coverslips.

  • Prepare internal and external solutions as described above.

  • Establish a giga-seal formation on a mast cell using a patch pipette filled with the internal solution.

  • Rupture the patch membrane to achieve the whole-cell configuration, allowing dialysis of the cell with GTP-γ-S to induce exocytosis.

  • Monitor and record the whole-cell membrane capacitance (Cm) over time using a sine + DC protocol. An increase in Cm corresponds to the fusion of granules with the plasma membrane (degranulation).

  • Perform experiments in the absence (control) and presence of different concentrations of Tranilast in the external solution.

  • For membrane deformation analysis, incubate cells with a fluorescent dye and image using confocal microscopy to observe dye trapping on the cell surface, which is indicative of degranulation.

TGF-β Signaling: Western Blot for SMAD2 Phosphorylation

This protocol is based on studies examining Tranilast's effect on the TGF-β/SMAD pathway.[7][8]

Objective: To determine the effect of Tranilast on TGF-β-induced phosphorylation of SMAD2.

Materials:

  • Cell line of interest (e.g., A549 human alveolar epithelial cells, human peritoneal mesothelial cells)

  • Recombinant human TGF-β1

  • Tranilast

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with various concentrations of Tranilast (e.g., 50, 100, 200 µM) for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-SMAD2 and total SMAD2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phospho-SMAD2 signal to total SMAD2 and/or a loading control like β-actin.

NLRP3 Inflammasome Activation: ASC Oligomerization Assay

This protocol is derived from research demonstrating Tranilast's direct inhibition of the NLRP3 inflammasome.[5][9]

Objective: To assess the effect of Tranilast on the oligomerization of the adaptor protein ASC, a key step in inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (lipopolysaccharide)

  • Nigericin

  • Tranilast

  • Detergent-based lysis buffer

  • Cross-linking agent (e.g., DSS - disuccinimidyl suberate)

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody: anti-ASC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture BMDMs in appropriate media.

  • Prime the cells with LPS (e.g., 50 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Pre-treat the cells with various concentrations of Tranilast for 30 minutes.

  • Stimulate the cells with nigericin (a potent NLRP3 activator) for 30-60 minutes.

  • Lyse the cells in a detergent-based buffer and collect the insoluble pellets by centrifugation.

  • Resuspend the pellets and cross-link the proteins with DSS.

  • Analyze the cross-linked proteins by SDS-PAGE followed by Western blotting.

  • Probe the membrane with an anti-ASC antibody to detect ASC monomers and oligomers (specks). A reduction in the high molecular weight oligomers in the presence of Tranilast indicates inhibition of inflammasome assembly.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Mast_Cell_Stabilization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds Signaling_Cascade Signaling Cascade FcεRI->Signaling_Cascade Activates Calcium_Influx Ca²⁺ Influx Signaling_Cascade->Calcium_Influx Granule_Fusion Granule Fusion Calcium_Influx->Granule_Fusion Mediator_Release Mediator Release Granule_Fusion->Mediator_Release Tranilast Tranilast Tranilast->Granule_Fusion Inhibits

Caption: Tranilast inhibits mast cell degranulation.

TGF_Beta_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-β TGF-β TβRII TGF-β RII TGF-β->TβRII Binds TβRI TGF-β RI TβRII->TβRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TβRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 TβRI->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Tranilast Tranilast Tranilast->TβRI

Caption: Tranilast inhibits TGF-β signaling.

NLRP3_Inflammasome cluster_stimuli Stimuli cluster_intracellular Intracellular PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive NLRP3 (inactive) PAMPs_DAMPs->NLRP3_inactive Activates NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Oligomerization Oligomerization NLRP3_active->Oligomerization Inflammasome Inflammasome Complex Oligomerization->Inflammasome ASC ASC ASC->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Cleaves Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome IL1b IL-1β Caspase1->IL1b Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β Tranilast Tranilast Tranilast->Oligomerization Inhibits

Caption: Tranilast inhibits NLRP3 inflammasome activation.

Experimental Workflows

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with Tranilast and TGF-β) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pSMAD2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blot Workflow.

Patch_Clamp_Workflow Cell_Isolation 1. Isolate Mast Cells Giga_Seal 2. Form Giga-Seal Cell_Isolation->Giga_Seal Whole_Cell 3. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Induce_Exocytosis 4. Induce Exocytosis (GTP-γ-S) Whole_Cell->Induce_Exocytosis Record_Cm 5. Record Membrane Capacitance (Cm) Induce_Exocytosis->Record_Cm Apply_Tranilast 6. Apply Tranilast (Test Condition) Record_Cm->Apply_Tranilast Record_Cm_Tranilast 7. Record Cm with Tranilast Apply_Tranilast->Record_Cm_Tranilast Analyze 8. Analyze and Compare Cm Changes Record_Cm_Tranilast->Analyze

Caption: Patch-Clamp Workflow.

Conclusion

N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast) is a versatile pharmacological agent with a well-defined safety profile and multiple mechanisms of action. Its ability to concurrently target mast cell-mediated allergic responses, TGF-β-driven fibrosis, and NLRP3-dependent inflammation positions it as a valuable tool for both basic research and clinical applications. This guide provides a foundational understanding of its pharmacological profile, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in the design and interpretation of future studies. Further research into the precise molecular binding sites and the interplay between its various mechanisms of action will continue to expand our understanding and potential applications of this important therapeutic compound.

References

In-depth Technical Guide: 3,4-DAA as an Alternative Splicing Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An important note for our audience: Our comprehensive search for "3,4-DAA" (3,4-dichloroanisole) as an alternative splicing modulator did not yield specific scientific literature or publicly available data detailing its mechanism of action or experimental validation. The information presented in this guide is therefore based on established principles of alternative splicing modulation by small molecules and draws parallels from well-characterized splicing modulators to hypothesize a potential framework for understanding a compound like this compound. This document serves as a foundational guide to the concepts and methodologies relevant to the study of a novel splicing modulator.

Introduction to Alternative Splicing Modulation

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This intricate mechanism is regulated by a complex interplay of cis-acting RNA sequences (such as exonic and intronic splicing enhancers and silencers) and trans-acting protein factors (splicing factors). Dysregulation of alternative splicing is a hallmark of numerous diseases, including genetic disorders like Spinal Muscular Atrophy (SMA) and various forms of cancer.[1][2][3][4][5][6]

Small molecules that can modulate alternative splicing represent a promising class of therapeutics.[2][7] These compounds can correct aberrant splicing patterns to restore the production of a functional protein or shift the balance of splice isoforms to induce a desired cellular outcome, such as apoptosis in cancer cells.[1][2][8]

Hypothesized Mechanism of Action for a Novel Splicing Modulator

While the specific target of a hypothetical "this compound" is unknown, small molecule splicing modulators typically function through one of several mechanisms:

  • Direct Binding to Pre-mRNA: Some small molecules can directly bind to specific RNA structures or sequences within the pre-mRNA, influencing the binding of splicing factors or altering the local RNA conformation to favor a particular splice site selection.[9]

  • Modulation of Splicing Factor Activity: Compounds can bind to splicing factors themselves, either promoting or inhibiting their activity. This can involve interfering with their RNA-binding domains, preventing their interaction with other components of the spliceosome, or altering their subcellular localization.

  • Interaction with the Spliceosome: Small molecules can target core components of the spliceosome, the large ribonucleoprotein complex that catalyzes splicing.[10] For example, molecules like pladienolides and spliceostatins bind to the SF3B1 subunit of the U2 snRNP.[7]

  • Altering Post-Translational Modifications of Splicing Factors: The activity of many splicing factors is regulated by post-translational modifications such as phosphorylation. A small molecule could inhibit or activate the kinases or phosphatases responsible for these modifications.[4]

To investigate the mechanism of a novel compound like this compound, a series of experiments would be necessary to elucidate its binding partners and functional effects on the splicing machinery.

Key Therapeutic Targets for Splicing Modulation

Survival Motor Neuron 2 (SMN2)

Spinal Muscular Atrophy (SMA) is caused by the loss of the SMN1 gene. A nearly identical gene, SMN2, is present in all patients with SMA; however, a single nucleotide difference leads to the predominant skipping of exon 7 during splicing, resulting in a truncated, non-functional SMN protein.[3][9][11][12] Small molecules that promote the inclusion of SMN2 exon 7, such as Risdiplam, have been successfully developed as therapies for SMA.[11][13] These molecules typically bind to the pre-mRNA and stabilize the interaction of splicing enhancers, leading to increased production of full-length, functional SMN protein.[9]

B-cell lymphoma-extra large (Bcl-x)

The BCL2L1 gene, which encodes the Bcl-x protein, undergoes alternative splicing to produce two main isoforms with opposing functions: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS.[8][14][15][16] In many cancers, there is an overexpression of the Bcl-xL isoform, which contributes to tumor cell survival and resistance to therapy.[17][18][19] Shifting the splicing of BCL2L1 pre-mRNA to favor the production of the Bcl-xS isoform is a promising anti-cancer strategy.[8][14][19]

Experimental Protocols for Characterizing a Novel Splicing Modulator

The following are detailed methodologies for key experiments that would be cited in the characterization of a compound like this compound.

Cell Culture and Treatment
  • Cell Lines: For studying SMN2 splicing, human fibroblast cell lines derived from SMA patients or HEK293 cells with an SMN2 minigene reporter are commonly used. For Bcl-x splicing, cancer cell lines such as HeLa (cervical cancer), PC-3 (prostate cancer), or MCF-7 (breast cancer) are suitable models.

  • Compound Preparation: A stock solution of this compound would be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The treatment duration will vary depending on the assay, typically ranging from 24 to 72 hours.

Analysis of Alternative Splicing by RT-PCR
  • RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and oligo(dT) or random hexamer primers.

  • Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank the alternatively spliced exon of interest (e.g., SMN2 exon 7 or the alternative 5' splice sites of Bcl-x).

  • Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose gel or a polyacrylamide gel. The different splice isoforms will appear as distinct bands of different sizes.

  • Quantification: The intensity of the bands corresponding to each isoform is quantified using densitometry software (e.g., ImageJ). The percentage of exon inclusion or the ratio of isoforms is then calculated.

Quantitative Real-Time PCR (qPCR)
  • Primer and Probe Design: For more precise quantification, qPCR is performed using primers and probes specific for each splice isoform.

  • Reaction Setup: qPCR reactions are set up in triplicate using a commercial master mix (e.g., TaqMan Fast Advanced Master Mix, Thermo Fisher Scientific), the cDNA template, and the specific primer/probe sets.

  • Data Analysis: The relative expression of each isoform is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the protein isoforms of interest (e.g., anti-SMN, anti-Bcl-xL, anti-Bcl-xS) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Minigene Reporter Assays
  • Constructs: A minigene construct containing the exon of interest and its flanking intronic sequences is cloned into an expression vector.

  • Transfection: The minigene plasmid is transfected into cells (e.g., HEK293T) using a suitable transfection reagent.

  • Treatment and Analysis: After 24 hours, the transfected cells are treated with the compound of interest. RNA is then extracted, and the splicing pattern of the minigene transcript is analyzed by RT-PCR. This allows for the study of splicing in a simplified and controlled system.

Data Presentation: Summarized Quantitative Data

The following tables illustrate how quantitative data for a hypothetical splicing modulator could be structured for clear comparison.

Table 1: Effect of this compound on SMN2 Exon 7 Inclusion

This compound Concentration (µM)% Exon 7 Inclusion (mRNA)Fold Change in Full-Length SMN Protein
0 (Vehicle)15 ± 2.11.0
0.125 ± 3.51.8 ± 0.2
148 ± 4.23.5 ± 0.4
1065 ± 5.15.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Bcl-x Splice Isoform Ratio in PC-3 Cells

This compound Concentration (µM)Bcl-xS / (Bcl-xL + Bcl-xS) mRNA RatioFold Change in Bcl-xS Protein
0 (Vehicle)0.12 ± 0.031.0
0.50.28 ± 0.052.5 ± 0.3
20.55 ± 0.065.1 ± 0.7
50.72 ± 0.088.3 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of alternative splicing modulators.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_outcome Data Interpretation Cell_Seeding Seed Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction RT_PCR RT-PCR / qPCR RNA_Extraction->RT_PCR Splicing_Quantification Quantify Splice Isoforms RT_PCR->Splicing_Quantification Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Quantification Quantify Protein Isoforms Western_Blot->Protein_Quantification Dose_Response Generate Dose-Response Curves Splicing_Quantification->Dose_Response Protein_Quantification->Dose_Response

Caption: Experimental workflow for characterizing a novel splicing modulator.

smn2_splicing_modulation cluster_untreated Untreated SMN2 Splicing cluster_treated This compound Treated SMN2 Splicing SMN2_pre_mRNA_U SMN2 pre-mRNA Exon6_U Exon 6 SMN_delta7_mRNA SMNΔ7 mRNA (non-functional) SMN2_pre_mRNA_U->SMN_delta7_mRNA Exon 7 Skipping (Major Pathway) SMN_FL_mRNA_U Full-Length SMN mRNA (low level) SMN2_pre_mRNA_U->SMN_FL_mRNA_U Exon 7 Inclusion (Minor Pathway) Exon7_U Exon 7 Exon8_U Exon 8 SMN2_pre_mRNA_T SMN2 pre-mRNA SMN_FL_mRNA_T Full-Length SMN mRNA (increased) SMN2_pre_mRNA_T->SMN_FL_mRNA_T Promotes Exon 7 Inclusion DAA This compound DAA->SMN2_pre_mRNA_T Binds to pre-mRNA

Caption: Modulation of SMN2 splicing by a small molecule.

bclx_splicing_modulation Bclx_pre_mRNA Bcl-x pre-mRNA BclxL_mRNA Bcl-xL mRNA (Anti-apoptotic) Bclx_pre_mRNA->BclxL_mRNA Proximal 5' Splice Site (Default in Cancer) BclxS_mRNA Bcl-xS mRNA (Pro-apoptotic) Bclx_pre_mRNA->BclxS_mRNA Distal 5' Splice Site Apoptosis Apoptosis BclxL_mRNA->Apoptosis BclxS_mRNA->Apoptosis DAA This compound DAA->Bclx_pre_mRNA Shifts Splicing

Caption: Shifting Bcl-x splicing to induce apoptosis.

Conclusion

The modulation of alternative splicing by small molecules is a powerful therapeutic strategy with the potential to address a wide range of diseases. While specific data on "this compound" is not currently in the public domain, the principles and experimental approaches outlined in this guide provide a robust framework for the investigation and characterization of any novel splicing modulator. The ability to precisely control the splicing of key disease-related genes holds immense promise for the future of medicine.

References

Methodological & Application

Synthesis Protocol for 3,4-Diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide (3,4-DAA) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

This document provides a detailed protocol for the synthesis of 3,4-diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide (3,4-DAA), a novel sulfonamide derivative with potential applications in drug discovery and development. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3,4-diaminophenyl moiety is a key pharmacophore in various biologically active molecules. This protocol outlines a two-step synthetic route commencing from commercially available starting materials.

The potential biological activities of benzenesulfonamide derivatives are diverse. They have been reported to act as inhibitors of various enzymes, including acetylcholinesterase, α-glucosidase, and carbonic anhydrase. Some have also demonstrated effects on the cardiovascular system, potentially through the blockade of calcium channels. The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase, a crucial enzyme in the bacterial folate synthesis pathway.

This application note provides detailed experimental procedures, data tables for expected yields and purity, and diagrams illustrating the synthetic workflow and potential biological signaling pathways of this compound.

Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step route:

  • Step 1: Sulfonamide Formation. Reaction of N-methyl-2-(3,4-dimethoxyphenyl)ethanamine with 3,4-dinitrobenzenesulfonyl chloride to yield N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3,4-dinitrobenzenesulfonamide.

  • Step 2: Reduction of Dinitro Groups. Catalytic hydrogenation of the dinitro intermediate to afford the final product, 3,4-diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (Starting Material)

A detailed protocol for the synthesis of this starting material can be found in the literature. One common method involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine.

Protocol 2: Proposed Synthesis of 3,4-Dinitrobenzenesulfonyl Chloride (Intermediate)

This protocol is based on the Sandmeyer reaction, a standard method for converting aromatic amines to various functional groups.[1][2][3]

  • Diazotization of 3,4-Dinitroaniline:

    • In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, add a solution of 3,4-dinitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Conversion to Sulfonyl Chloride:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.

    • Add copper(II) chloride (catalytic amount, e.g., 0.1 equivalents) to the sulfur dioxide solution.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3,4-dinitrobenzenesulfonyl chloride.

Protocol 3: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3,4-dinitrobenzenesulfonamide (Dinitro Intermediate)

This protocol is adapted from the general Hinsberg reaction for sulfonamide synthesis.[4]

  • Dissolve N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dinitro sulfonamide.

Protocol 4: Synthesis of 3,4-Diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide (this compound)

This protocol describes the reduction of the dinitro intermediate to the final diamino product using catalytic hydrogenation.

  • Dissolve the N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3,4-dinitrobenzenesulfonamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventTypical Yield (%)Purity (%)
1Sulfonamide FormationN-methyl-2-(3,4-dimethoxyphenyl)ethanamine, 3,4-Dinitrobenzenesulfonyl chloride, TriethylamineDichloromethane70-85>95 (after chromatography)
2Dinitro ReductionDinitro Intermediate, 10% Pd/C, H₂Ethanol85-95>98 (after recrystallization)

Yields and purity are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.

Table 2: Potential Biological Activities of Related Sulfonamide Derivatives

TargetCompound TypeActivity MetricValue
UreaseThiazole-isoxazole sulfonamideIC₅₀1.90 ± 0.02 µM[1]
Carbonic AnhydraseThiazole-isoxazole sulfonamide-Good inhibitory activity[1]
α-GlucosidaseAliphatic hydrazide-based sulfonamideIC₅₀2.50 ± 0.40 µM[5]
AcetylcholinesteraseMono-sulfonamide derivativeIC₅₀42.09 µg/mL[6]
N-type Calcium ChannelPhenoxyaniline sulfonamideIC₅₀Low micromolar range[7]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_end Final Product & Analysis start1 N-methyl-2-(3,4-dimethoxy- phenyl)ethanamine sulfonamide_formation Sulfonamide Formation (Hinsberg Reaction) start1->sulfonamide_formation start2 3,4-Dinitroaniline diazotization Diazotization start2->diazotization 1. NaNO₂, HCl 2. Acetic Acid sandmeyer Sandmeyer Reaction (Conversion to Sulfonyl Chloride) diazotization->sandmeyer SO₂/AcOH, CuCl₂ sandmeyer->sulfonamide_formation 3,4-Dinitrobenzenesulfonyl Chloride reduction Catalytic Hydrogenation (Dinitro Reduction) sulfonamide_formation->reduction Dinitro Intermediate product This compound reduction->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathways

1. Inhibition of Bacterial Folate Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate DHFR->THF NucleicAcids Purines, Pyrimidines (Nucleic Acid Synthesis) THF->NucleicAcids DAA This compound (Sulfonamide) DAA->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

2. Potential Calcium Channel Blockade

G Depolarization Membrane Depolarization CaChannel Voltage-Gated Calcium Channel Depolarization->CaChannel Activates CaInflux Ca²⁺ Influx CaChannel->CaInflux CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) CaInflux->CellularResponse DAA This compound DAA->CaChannel Blocks

Caption: Postulated mechanism of calcium channel blockade.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • 3,4-Dinitrobenzenesulfonyl chloride is a reactive and potentially hazardous compound. Avoid contact with skin and eyes.

  • Catalytic hydrogenation should be performed by trained personnel using appropriate safety equipment due to the flammable nature of hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

This protocol is intended for guidance for research purposes by qualified individuals. The procedures may require optimization. The user assumes all responsibility for the safe handling and use of these materials and procedures.

References

Application Note: A Comprehensive Framework for Evaluating the Efficacy of 3,4-DAA, a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The oxadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This application note details a comprehensive experimental design for evaluating the preclinical efficacy of 3,4-DAA, a novel 1,2,5-oxadiazole-2-oxide derivative, as a potential anticancer therapeutic. The described workflow progresses from initial in vitro screening to mechanistic studies and concludes with in vivo validation, providing a robust framework for assessing the compound's therapeutic potential.

The development of new anticancer agents is a complex process that requires extensive preclinical evaluation before advancing to clinical trials.[5][6][7] This involves a stepwise approach, starting with cell-based (in vitro) assays to determine a compound's activity and mechanism of action, followed by animal (in vivo) studies to assess efficacy and safety in a more complex biological system.[8][9] This document outlines standardized protocols for investigating this compound, focusing on its effects on cancer cell viability, apoptosis, and key signaling pathways frequently dysregulated in cancer, such as NF-κB, PI3K/Akt, and MAPK.[10][11][12]

Overall Experimental Workflow

The evaluation of this compound efficacy follows a structured, multi-stage approach. The initial phase focuses on broad in vitro screening to determine cytotoxic activity across various cancer cell lines. Promising results lead to mechanistic studies to elucidate the pathways through which this compound exerts its effects. Finally, the compound's efficacy is validated in in vivo animal models to provide data more predictive of clinical outcomes.[7][8]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: In Vivo Efficacy Validation cluster_3 Phase 4: Data Analysis & Reporting a Select Cancer Cell Line Panel (e.g., Breast, Lung, Colon) b Cell Viability Assay (MTT/CTG) Determine IC50 Values a->b c Apoptosis Assay (Annexin V/PI Staining) b->c d Cell Cycle Analysis (Propidium Iodide Staining) b->d e Signaling Pathway Analysis (Western Blot) b->e f Select Animal Model (e.g., Xenograft Mouse Model) e->f g Tumor Growth Inhibition Study (Measure Tumor Volume & Weight) f->g h Toxicity Assessment (Body Weight, Clinical Signs) g->h i Summarize Quantitative Data (Tables & Figures) h->i

Caption: High-level experimental workflow for this compound efficacy testing.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The amount of luminescence generated is directly proportional to the number of viable cells.[6]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with this compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations corresponding to 1x and 2x its IC50 value for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the activation status of key proteins within the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies against both the phosphorylated (active) and total forms of a protein, the activation state of a signaling pathway can be determined.

Methodology:

  • Protein Extraction: Treat cells with this compound (at its IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

      • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR.

      • MAPK Pathway: p-ERK1/2, ERK1/2, p-p38, p38.

      • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

      • Loading Control: GAPDH or β-Actin.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 4: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the therapeutic agent on tumor growth is then monitored over time.[13][14][15] This model helps assess a drug's efficacy in a complex biological environment.[13]

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., HCT116) in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapeutic agent)

  • Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Record mouse body weight twice weekly as a measure of general toxicity.

    • Observe mice for any clinical signs of distress.

  • Study Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound on a Panel of Cancer Cell Lines

Cell Line Tissue of Origin This compound IC50 (µM) ± SD Doxorubicin IC50 (µM) ± SD
MCF-7 Breast 1.5 ± 0.2 0.8 ± 0.1
MDA-MB-231 Breast 3.2 ± 0.4 1.1 ± 0.3
A549 Lung 2.8 ± 0.3 1.5 ± 0.2
HCT116 Colon 0.9 ± 0.1 0.6 ± 0.1

| HEK293 | Normal Kidney | > 50 | 5.2 ± 0.7 |

Table 2: Effect of this compound on Apoptosis in HCT116 Cells (48h Treatment)

Treatment Concentration Live Cells (%) Early Apoptosis (%) Late Apoptosis/Necrosis (%)
Vehicle Control - 95.1 ± 2.3 2.5 ± 0.5 2.4 ± 0.6
This compound 0.9 µM (IC50) 55.3 ± 4.1 25.8 ± 3.2 18.9 ± 2.9

| this compound | 1.8 µM (2x IC50) | 20.7 ± 3.5 | 48.2 ± 5.0 | 31.1 ± 4.3 |

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM Tumor Growth Inhibition (%)
Vehicle Control - 1540 ± 150 1.6 ± 0.2 -
This compound 25 816 ± 110 0.8 ± 0.1 47.0
This compound 50 524 ± 95 0.5 ± 0.1 66.0

| Positive Control | 10 | 431 ± 88 | 0.4 ± 0.08 | 72.0 |

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and growth, and is frequently over-activated in various cancers.[11][16][17] this compound is hypothesized to inhibit this pathway, leading to decreased cell survival and proliferation.

G cluster_0 PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation DAA This compound DAA->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway relays extracellular signals to intracellular targets that regulate cell proliferation, differentiation, and survival.[12][18][19] Its dysregulation is a common feature of cancer. This compound may exert its anticancer effects by blocking this signaling cascade.

G cluster_1 MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAA This compound DAA->Raf Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[10][20] Its constitutive activation in cancer cells promotes proliferation and resistance to apoptosis.[21][22][23] Inhibition of this pathway is a key strategy in cancer therapy.

G cluster_2 Canonical NF-κB Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Transcription Target Gene Transcription (Survival, Proliferation) DAA This compound DAA->IKK Inhibition

References

Application Notes: High-Throughput Screening of 3,4-Diaryl-2(5H)-furanone Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2(5H)-furanone scaffold is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Specifically, 3,4-diaryl-2(5H)-furanone (3,4-DAA) analogs have emerged as a promising class of compounds with potent cytotoxic and anticancer properties.[3] High-throughput screening (HTS) of this compound analog libraries enables the rapid identification and characterization of lead compounds for the development of novel cancer therapeutics. These application notes provide an overview of the screening methodologies, potential mechanisms of action, and protocols for evaluating the anticancer potential of this compound analogs.

Target Audience

These notes are intended for researchers, scientists, and drug development professionals engaged in oncology research and high-throughput screening.

Key Applications

  • Primary Cytotoxicity Screening: Rapidly screen large libraries of this compound analogs to identify compounds with significant growth-inhibitory or cytotoxic effects against various cancer cell lines.

  • Dose-Response Analysis: Determine the potency of hit compounds by generating dose-response curves and calculating IC50 or ED50 values.

  • Mechanism of Action Studies: Investigate the potential molecular targets and signaling pathways affected by active this compound analogs. Preliminary studies suggest that some furanone derivatives may act as tubulin polymerization inhibitors, induce cell cycle arrest, or interact with DNA.[4][5][6]

  • Structure-Activity Relationship (SAR) Analysis: Elucidate the relationships between the chemical structures of this compound analogs and their biological activity to guide the design of more potent and selective compounds.[3][7]

Data Presentation: Cytotoxicity of Furanone Analogs

The following tables summarize the cytotoxic activity of various 3,4-diaryl-2(5H)-furanone and related furanone analogs from screening assays against different cancer cell lines.

Table 1: Cytotoxicity of Potent 3,4-Diaryl-2(5H)-furanone Analogs [3]

CompoundCancer Cell LinesED50 (nM)
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneMultiple Lines< 20
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneMultiple Lines< 20
3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanoneMultiple Lines< 20
3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanoneMultiple Lines< 20

Table 2: Cytotoxicity of 5-Arylated 2(5H)-furanones and Related Compounds [7]

Compound ClassCancer Cell LinesIC50 (µM)
Butyl furanone derivativeMAC 13, MAC 163
5-Arylated 2(5H)-furanonesMAC 13, MAC 1630-50
p-Methoxy-pyridazine derivativeMAC 1317
p-Methoxy-pyridazine derivativeMAC 1611

Table 3: Cytotoxicity of 3,4-Dihalogenated 2(5H)-furanone Derivatives [8]

Compound ClassCancer Cell LinesIC50 (nM)
Epoxide 7MAC13, MAC1650
Aziridine 8MAC13, MAC1630

Experimental Protocols

High-Throughput Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

This protocol is adapted for a 96-well plate format and is suitable for HTS of adherent cancer cell lines.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound analog library dissolved in DMSO

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and positive control wells.

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[9]

    • Wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[11]

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[12]

    • Allow the plates to air-dry.

  • Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plate on an orbital shaker for 10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50/ED50 values.

Mandatory Visualizations

Proposed Mechanisms of Action for Furanone Analogs

The following diagrams illustrate potential signaling pathways and mechanisms of action for cytotoxic this compound and other furanone analogs based on published literature.

cluster_0 Tubulin Polymerization Inhibition Furanone Analog Furanone Analog β-Tubulin β-Tubulin Furanone Analog->β-Tubulin Binds to Colchicine Site Microtubule\nDepolymerization Microtubule Depolymerization β-Tubulin->Microtubule\nDepolymerization Mitotic Arrest Mitotic Arrest Microtubule\nDepolymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Furanone analogs may inhibit tubulin polymerization.

cluster_1 Cell Cycle Arrest Pathway Furanone Analog Furanone Analog DNA Damage\nor Replication Stress DNA Damage or Replication Stress Furanone Analog->DNA Damage\nor Replication Stress Induces Checkpoint Kinases\n(ATM/ATR) Checkpoint Kinases (ATM/ATR) DNA Damage\nor Replication Stress->Checkpoint Kinases\n(ATM/ATR) p53 Activation p53 Activation Checkpoint Kinases\n(ATM/ATR)->p53 Activation p21 Expression p21 Expression p53 Activation->p21 Expression CDK Inhibition CDK Inhibition p21 Expression->CDK Inhibition G2/M or S Phase Arrest G2/M or S Phase Arrest CDK Inhibition->G2/M or S Phase Arrest Apoptosis Apoptosis G2/M or S Phase Arrest->Apoptosis

Caption: Furanone analogs can induce cell cycle arrest.

Experimental Workflow for High-Throughput Screening

The diagram below outlines the general workflow for a high-throughput cytotoxicity screening campaign.

Compound Library\n(this compound Analogs) Compound Library (this compound Analogs) Primary Screening\n(Single Concentration) Primary Screening (Single Concentration) Compound Library\n(this compound Analogs)->Primary Screening\n(Single Concentration) Hit Identification\n(>% Threshold Inhibition) Hit Identification (>% Threshold Inhibition) Primary Screening\n(Single Concentration)->Hit Identification\n(>% Threshold Inhibition) Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Hit Identification\n(>% Threshold Inhibition)->Dose-Response Assay\n(IC50 Determination) Secondary Assays\n(Mechanism of Action) Secondary Assays (Mechanism of Action) Dose-Response Assay\n(IC50 Determination)->Secondary Assays\n(Mechanism of Action) Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Secondary Assays\n(Mechanism of Action)->Lead Optimization\n(SAR Studies)

Caption: Workflow for HTS of this compound analogs.

References

Troubleshooting & Optimization

3,4-Diaminoanisole (3,4-DAA) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3,4-Diaminoanisole (3,4-DAA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound and its salts. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Diaminoanisole (this compound) and in what forms is it commonly available?

A1: 3,4-Diaminoanisole, also known as 4-methoxy-1,2-benzenediamine, is an aromatic amine.[1][2][3][4][5] It is typically available as a free base (CAS 102-51-2) or as a dihydrochloride salt (CAS 59548-39-9).[6][7][8][9] The choice between the free base and the salt form is critical as it significantly impacts solubility, particularly in aqueous solutions.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: The solubility of this compound depends on whether you are using the free base or the dihydrochloride salt.

  • This compound Dihydrochloride Salt : This form is recommended for aqueous solutions as it is soluble in water.[10]

  • This compound Free Base : This form has limited aqueous solubility. It is reported to be slightly soluble in methanol and DMSO, and soluble in chloroform and dichloromethane.[4] For reference, the related compound 3,4-Diaminotoluene has a water solubility of 16 g/L at 20°C.[1]

Q3: My this compound solution has changed color. Is this normal?

A3: Yes, this is a common observation. Aromatic amines, especially in their free base form, are susceptible to oxidation when exposed to air and light, leading to the formation of colored products.[11][12] It is not uncommon for solutions of this compound to develop a purple or black color over time.[11] To minimize this, it is recommended to store the solid compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). The salt form is generally more stable against oxidation than the free base.[11]

Q4: How should I store this compound and its solutions to ensure stability?

A4:

  • Solid this compound : Store in a tightly sealed container, protected from light, and in a cool, dry place. For the free base, refrigeration (2-8°C) is often recommended.[4][13]

  • This compound Solutions : Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed vial, protect from light, and keep at a low temperature (e.g., -20°C). For long-term storage, consider storing under an inert atmosphere. Be aware that precipitation may occur at low temperatures, and you may need to warm and vortex the solution before use.

Q5: Is the solubility of this compound dependent on pH?

A5: Yes. As an aromatic amine, this compound is a weak base. Therefore, its solubility in aqueous solutions is highly pH-dependent. In acidic conditions, the amino groups are protonated, forming the more water-soluble salt. Conversely, in neutral or basic conditions, the less soluble free base form will predominate. This is why the dihydrochloride salt is readily soluble in water.

Solubility Data

Quantitative solubility data for 3,4-Diaminoanisole is not widely available in published literature. The table below summarizes the qualitative solubility information that has been gathered.

Compound FormSolventSolubilitySource(s)
This compound Dihydrochloride WaterSoluble[10]
This compound (Free Base) DMSOSlightly Soluble / Soluble[4]
This compound (Free Base) MethanolSlightly Soluble
This compound (Free Base) ChloroformSoluble[4]
This compound (Free Base) DichloromethaneSoluble[4]
This compound (Free Base) EthanolSoluble (inferred from use in synthesis)[1]

Note: The solubility of aromatic amines can be influenced by purity, temperature, and the presence of moisture.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge. This guide provides a systematic approach to diagnosing and solving these problems.

G cluster_start Start: Solubility Issue cluster_diagnose Step 1: Diagnose the Problem cluster_solution Step 2: Implement Solutions start Experiencing Solubility Issues q1 What form of This compound are you using? start->q1 q2 Is the compound not dissolving at all? q1->q2 Dihydrochloride Salt s1 For aqueous solutions, use the dihydrochloride salt. q1->s1 Free Base in Aqueous Solvent s2 For organic solutions, try DMSO, DCM, or Chloroform. q1->s2 Free Base in Organic Solvent q3 Is the solution cloudy or has a precipitate formed? q2->q3 No s3 Increase sonication time and/or gently warm the solution. q2->s3 Yes s4 If aqueous, lower the pH by adding a small amount of acid (e.g., HCl). q3->s4 Aqueous Solution s5 Filter the solution through a 0.22 µm syringe filter. q3->s5 Organic or Aqueous Solution

Troubleshooting workflow for this compound solubility issues.

Issue 1: The compound is not dissolving in an aqueous buffer.

  • Cause: You are likely using the free base form of this compound, which has poor solubility in neutral or basic aqueous solutions.

  • Solution 1: Switch to the this compound dihydrochloride salt, which is water-soluble.[10]

  • Solution 2: If you must use the free base, you will need to acidify your aqueous solvent. Add a small amount of a strong acid like HCl to protonate the amine groups, which will significantly increase its water solubility. Aim for a pH well below the predicted pKa of the amine groups.

Issue 2: The compound is dissolving very slowly.

  • Cause: Dissolution kinetics can be slow, especially if the particle size of the solid is large.

  • Solution 1: Increase the surface area for dissolution by crushing any large crystals into a fine powder.

  • Solution 2: Use physical methods to aid dissolution. Gentle warming (e.g., to 30-40°C) and sonication or vortexing can significantly speed up the process.

Issue 3: A precipitate forms in my stock solution over time.

  • Cause 1 (Storage at low temperatures): The solubility of this compound may decrease at lower temperatures, causing it to precipitate out of solution.

  • Solution 1: Before use, warm the solution to room temperature and vortex or sonicate until the precipitate has redissolved.

  • Cause 2 (Change in pH): If your solution is pH-sensitive, absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, potentially causing precipitation.

  • Solution 2: Use a buffered solvent system if your application allows.

  • Cause 3 (Oxidation/Degradation): Aromatic amines can degrade over time, and the degradation products may be less soluble.[11]

  • Solution 3: Prepare fresh solutions for your experiments whenever possible. If you observe significant color change along with precipitation, it is a strong indicator of degradation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Dihydrochloride

This protocol describes the preparation of a 10 mg/mL stock solution of this compound dihydrochloride in water.

  • Weighing: Accurately weigh 10 mg of this compound dihydrochloride powder.

  • Dissolution: Add the powder to a vial containing 1 mL of purified water (e.g., Milli-Q or deionized water).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter.

  • Storage: Store the solution in a tightly sealed container, protected from light, at 2-8°C for short-term storage or at -20°C for longer-term storage.

G cluster_protocol Protocol for Aqueous Stock Solution weigh Weigh 10 mg of This compound Dihydrochloride add_solvent Add 1 mL of Purified Water weigh->add_solvent mix Vortex/Sonicate (Gentle Heat if Needed) add_solvent->mix check Fully Dissolved? mix->check check->mix No filter Filter (Optional) check->filter Yes store Store Protected from Light filter->store

Workflow for preparing an aqueous this compound dihydrochloride solution.

Protocol 2: Preparation of an Organic Stock Solution of this compound Free Base

This protocol describes the preparation of a 10 mg/mL stock solution of this compound free base in DMSO.

  • Weighing: In a chemical fume hood, accurately weigh 10 mg of this compound free base. Note that the free base may be an oil or a low-melting solid.

  • Dissolution: Add the this compound to a vial and add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution for 2-3 minutes until the compound is fully dissolved. Sonication can be used to expedite dissolution.

  • Storage: Store the solution in a tightly sealed vial with a cap rated for DMSO, protected from light, and at room temperature or refrigerated, depending on the stability requirements of your experiment. Be mindful of the freezing point of DMSO (18.5°C).

Disclaimer: The information provided in this Technical Support Center is based on available public data and general chemical principles. It is intended for guidance purposes only. Users should always consult the manufacturer's safety data sheet (SDS) and perform their own small-scale tests to determine the optimal dissolution conditions for their specific application.

References

Technical Support Center: Improving the In Vivo Bioavailability of Direct-Acting Antivirals (DAAs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Direct-Acting Antivirals (DAAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of Direct-Acting Antivirals (DAAs)?

The oral bioavailability of DAAs is influenced by several factors related to the drug's physicochemical properties and physiological processes in the body. Key limiting factors include:

  • Poor Aqueous Solubility: Many DAAs are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • First-Pass Metabolism: DAAs are extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and small intestine. This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[2][3]

  • Efflux by Transporters: Many DAAs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen, thereby reducing net absorption.[3][4]

  • Effect of Food: The absorption of several DAAs is significantly affected by the presence of food. For instance, fatty meals can increase the absorption of some protease inhibitors like telaprevir, while others can be taken without regard to food.[4][5]

  • Gastric pH: The solubility and absorption of certain DAAs, such as ledipasvir, are pH-dependent. Co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or H2 receptor blockers can decrease their bioavailability.[5][6]

Q2: What are the common formulation strategies to enhance the bioavailability of DAAs?

Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These can be broadly categorized as follows:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs.[7] When these formulations come into contact with GI fluids, they form fine micro- or nano-emulsions, which can enhance drug solubilization and absorption, potentially through lymphatic pathways that bypass the liver's first-pass metabolism.[1]

  • Amorphous Solid Dispersions (ASDs): By dispersing the DAA in a polymeric carrier in an amorphous state, the drug's dissolution rate and solubility can be significantly increased compared to its crystalline form.[7]

  • Particle Size Reduction (Nanonization): Techniques like nano-milling increase the surface area-to-volume ratio of the drug particles, which can lead to faster dissolution.[8]

  • Salt Formation: Converting a DAA into a salt form can improve its solubility and dissolution characteristics.[9]

  • Use of Excipients: Incorporating specific excipients can modulate the local pH to enhance solubility or inhibit efflux transporters to increase absorption.[10]

Q3: Which in vivo models are most appropriate for assessing DAA bioavailability?

The choice of animal model is critical for obtaining clinically relevant data.

  • Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. However, differences in their GI tract and metabolic enzymes compared to humans must be considered.

  • Dogs: The dog is often considered a good model for drugs whose absorption is pH-dependent, as their GI pH profile is more similar to humans than that of rodents.[11]

  • Non-Human Primates: While more predictive of human pharmacokinetics, their use is limited by ethical considerations and high costs.

Troubleshooting Guides

Problem: Unexpectedly low bioavailability observed in a preclinical in vivo study.

This is a common challenge in drug development. A systematic approach is required to identify the root cause.

Initial Assessment Questions:
  • Was the formulation appropriate for the compound's properties? For a poorly soluble DAA (Biopharmaceutics Classification System [BCS] Class II or IV), a simple aqueous suspension may be inadequate.

  • Was the dose appropriate? High doses of poorly soluble drugs can lead to saturation of absorption mechanisms.

  • Were there any issues with the animal model? Factors like stress, fed/fasted state, and GI health can influence drug absorption.

  • Could drug-drug interactions be a factor? If co-administering with other compounds, consider potential interactions at the level of metabolic enzymes or transporters.[2]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for investigating low bioavailability.

G Start Low In Vivo Bioavailability Observed Formulation Step 1: Review Formulation - Solubility limited? - Dissolution rate limited? Start->Formulation Dose Step 2: Evaluate Dose Linearity - Run a dose-escalation study - Is absorption saturated? Formulation->Dose Metabolism Step 3: Investigate Metabolism & Permeability - In vitro Caco-2 permeability assay - In vitro metabolic stability (microsomes) Dose->Metabolism Solution Step 4: Implement Solution - Reformulate (e.g., ASD, SEDDS) - Co-administer with inhibitor (CYP3A4/P-gp) - Adjust dose Metabolism->Solution ReTest Re-evaluate In Vivo Bioavailability Solution->ReTest

Caption: Workflow for troubleshooting low in vivo bioavailability.

Problem: High inter-subject variability in pharmacokinetic parameters.

High variability can obscure the true pharmacokinetic profile of a DAA and make it difficult to establish a clear dose-response relationship.

Potential Causes and Solutions:
  • Genetic Polymorphisms: Variations in genes encoding for CYP enzymes (e.g., CYP3A4/5) or transporters (e.g., P-gp) can lead to significant differences in drug metabolism and absorption among individuals.

    • Solution: Consider genotyping the study animals if significant variability is observed. In clinical studies, this is a key consideration.

  • Inconsistent Food Intake: As many DAAs are affected by food, variations in the amount and type of food consumed before dosing can lead to high variability.[5]

    • Solution: Standardize the feeding schedule and diet for all animals in the study. Ensure a consistent fasted or fed state.

  • GI Tract pH Variability: Natural variations in gastric and intestinal pH can affect the dissolution and absorption of pH-sensitive DAAs.

    • Solution: While difficult to control, using a formulation that is less sensitive to pH changes (e.g., an amorphous solid dispersion) can help mitigate this.

  • Formulation Instability: The physical or chemical stability of the formulation can impact drug release and absorption.

    • Solution: Conduct thorough stability studies of the formulation under relevant conditions.

Quantitative Data on DAA Bioavailability

The following tables summarize key pharmacokinetic data and factors influencing the bioavailability of selected DAAs.

Table 1: Pharmacokinetic Properties of Selected Direct-Acting Antivirals

Drug ClassDrug NameBioavailability (%)Key Metabolic PathwayEfflux Transporter Substrate
NS3/4A Protease Inhibitor Simeprevir62% (with food)[12]CYP3A4[4]P-gp[4]
GrazoprevirN/ACYP3A[5]P-gp
ParitaprevirN/ACYP3A4[5]P-gp
NS5A Inhibitor LedipasvirN/AMinimal[5]P-gp, BCRP
DaclatasvirN/ACYP3A4[4]P-gp
ElbasvirN/ACYP3A[5]P-gp
NS5B Polymerase Inhibitor SofosbuvirN/AIntracellular hydrolysisP-gp, BCRP

N/A: Data not consistently reported in literature as a precise percentage, but oral formulations are effective.

Table 2: Factors Influencing DAA Bioavailability

DrugInteracting AgentEffect on BioavailabilityMechanism
Ledipasvir Omeprazole (PPI)Decreased AUC (to 0.58)[6]Increased gastric pH reduces ledipasvir solubility.[5]
Simeprevir FoodIncreased bioavailability (up to 62%)[12]Enhanced solubilization.
Telaprevir High-fat mealIncreased absorption[13]Enhanced solubilization.
Paritaprevir/Ritonavir/ Ombitasvir + Dasabuvir FoodIncreased absorption[5]Enhanced solubilization.
Various DAAs RifampicinDecreased DAA levelsPotent inducer of CYP3A4 and P-gp, increasing metabolism and efflux.
Paritaprevir RitonavirIncreased paritaprevir levelsRitonavir is a potent CYP3A inhibitor, reducing first-pass metabolism (a "beneficial" interaction).[5]

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for determining the oral bioavailability and key pharmacokinetic parameters of a DAA formulation in a rat model.

1. Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and AUC of a DAA following oral administration in rats.

2. Materials:

  • Test DAA formulation

  • Vehicle control

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

3. Study Design:

  • Animals: n=5 rats per group.

  • Acclimatization: Acclimate animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Group 1 (Oral): Administer the DAA formulation via oral gavage at the target dose.

    • Group 2 (Intravenous - for absolute bioavailability): Administer the DAA via tail vein injection.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the DAA in rat plasma.

5. Pharmacokinetic Analysis:

  • Plot the mean plasma concentration versus time.

  • Calculate pharmacokinetic parameters using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the curve extrapolated to infinity.

  • Absolute Bioavailability (F%): Calculate using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Signaling Pathway Diagrams

General Metabolic Pathway for DAAs

Many DAAs are subject to metabolism by CYP3A4 and efflux by P-glycoprotein in the intestine and liver, which represents a major barrier to bioavailability.

G cluster_0 Gastrointestinal Tract cluster_1 Intestinal Wall cluster_2 Circulation GI GI Lumen DAA_Lumen DAA (Oral Dose) Enterocyte Enterocyte DAA_Lumen->Enterocyte Absorption CYP3A4_E CYP3A4 Metabolism Enterocyte->CYP3A4_E Pgp P-gp Efflux Enterocyte->Pgp DAA_Portal Absorbed DAA Enterocyte->DAA_Portal CYP3A4_E->Enterocyte Metabolites Pgp->DAA_Lumen Efflux PortalVein Portal Vein

Caption: DAA absorption, metabolism, and efflux in the intestine.

Classification of Bioavailability Enhancement Strategies

Formulation strategies can be classified based on the primary physicochemical challenge they address.

G cluster_sol cluster_perm cluster_met Main Bioavailability Enhancement Strategies Solubility Improve Solubility (BCS Class II & IV) Main->Solubility Permeability Improve Permeability (BCS Class III & IV) Main->Permeability Metabolism Reduce First-Pass Metabolism Main->Metabolism ASD Amorphous Solid Dispersions Solubility->ASD Nano Nanonization Solubility->Nano Lipid Lipid-Based Systems (e.g., SEDDS) Solubility->Lipid Salt Salt Formation Solubility->Salt Enhancers Permeation Enhancers Permeability->Enhancers Efflux Efflux Pump Inhibitors Permeability->Efflux CYP CYP3A4 Inhibitors (e.g., Ritonavir) Metabolism->CYP Lymph Lymphatic Targeting (via Lipid Systems) Metabolism->Lymph

Caption: Classification of common bioavailability enhancement strategies.

References

3,4-DAA stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Diaminoanisole (3,4-DAA) in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of 3,4-Diaminoanisole (this compound) is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. As an aromatic amine, this compound is susceptible to oxidative and hydrolytic degradation, which can be accelerated by elevated temperatures and exposure to UV or fluorescent light.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound.

Q4: What are the expected degradation products of this compound?

A4: Under oxidative conditions, aromatic amines like this compound can form colored degradation products through the formation of quinone-imine structures and subsequent polymerization. Hydrolysis, particularly under acidic or basic conditions, may lead to the modification of the amino or methoxy groups.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of this compound solution (e.g., turning brown or purple) Oxidation of the aromatic amine groups. This can be accelerated by exposure to air, light, or trace metal impurities.Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or covering them with aluminum foil. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
Unexpected peaks in HPLC chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradation products. Ensure the HPLC method has adequate specificity to separate these new peaks from the main this compound peak.
Poor mass balance in stability studies (sum of this compound and degradants is not ~100%) Some degradation products may not be detected by the current analytical method (e.g., they may be volatile or lack a UV chromophore). The response factor of the degradation products may be significantly different from this compound.Use a mass spectrometer in conjunction with the UV detector (LC-MS) to identify any non-UV active or volatile degradants. If possible, isolate and quantify major degradation products to determine their individual response factors.
Inconsistent stability results between batches Variability in the purity of the this compound starting material. Differences in experimental conditions (e.g., solvent quality, temperature fluctuations).Ensure consistent quality of this compound and all solvents used. Calibrate and monitor all equipment (e.g., ovens, light chambers) to maintain consistent experimental conditions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, store a solution of this compound (1 mg/mL in methanol) at 80°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample and dilute the stored solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, prepare solutions from the solid sample and dilute the exposed solution for HPLC analysis.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be able to separate this compound from all degradation products.

  • A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a pH of 3.0, with UV detection at 280 nm.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study of this compound.

Table 1: Stability of this compound in Different Solvents at 40°C

SolventTime (hours)% this compound Remaining
Methanol0100.0
2498.5
4897.1
Acetonitrile0100.0
2499.2
4898.6
DMSO0100.0
2496.3
4892.5

Table 2: Effect of Temperature on this compound Stability in Methanol Solution

TemperatureTime (hours)% this compound Remaining
4°C0100.0
4899.8
25°C (Room Temp)0100.0
4898.9
60°C0100.0
4891.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock Solution acid Acidic Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_pathway Hypothetical Oxidative Degradation Pathway daa 3,4-Diaminoanisole intermediate1 Quinone-diimine Intermediate daa->intermediate1 [O] intermediate2 Hydroxylated Intermediate intermediate1->intermediate2 H2O product Polymeric Degradation Products (Colored) intermediate2->product Polymerization

Caption: A plausible oxidative degradation pathway for this compound.

Technical Support Center: 3,4-Diaminoanthraquinone (3,4-DAA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diaminoanthraquinone (3,4-DAA) who are experiencing precipitation issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

A1: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many organic compounds, likely has low intrinsic solubility in aqueous solutions like cell culture media.

  • Solvent Shock: Adding a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) to the aqueous medium too quickly can cause the compound to crash out of solution.

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2]

  • Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.[1][2] Storing media at cooler temperatures can decrease the solubility of some components.[2]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[3] However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4][5] If this compound is insoluble in DMSO, other organic solvents like dimethylformamide (DMF) or ethanol could be considered, but their compatibility with your specific cell line and assay must be validated.[6]

Q3: How can I prevent this compound from precipitating when adding it to my cell culture media?

A3: To prevent precipitation, consider the following steps:

  • Prepare a High-Concentration Stock: Make a concentrated stock solution in a suitable organic solvent like DMSO.

  • Step-wise Dilution: Perform serial dilutions of your stock solution in the solvent to achieve intermediate concentrations before the final dilution into the aqueous cell culture medium.

  • Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the compound.[7]

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and uniform dispersion.[8]

  • Test Solubility: Before your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Q4: Can the precipitate of this compound affect my experimental results?

A4: Yes, the presence of a precipitate can significantly impact your results in several ways:

  • Inaccurate Concentration: The actual concentration of the soluble, active compound will be lower than intended, leading to inaccurate dose-response curves.

  • Physical Effects on Cells: The solid particles can physically interfere with cell adhesion, growth, and morphology.

  • Assay Interference: Precipitates can interfere with assays that rely on optical measurements, such as absorbance or fluorescence readings in viability assays like the MTT assay.[9]

  • Cytotoxicity: In some cases, the precipitate itself might induce a cytotoxic response independent of the compound's pharmacological activity.[10][11]

Q5: What should I do if I still observe precipitation after following the recommended procedures?

A5: If precipitation persists, you may need to explore alternative strategies:

  • Use a Lower Final Concentration: Your desired concentration might be above the solubility limit of this compound in your media.

  • Alternative Solvents: Test other biocompatible solvents.[12][13] Low molecular weight PEG (e.g., PEG 400) or 1,2-propanediol are some alternatives.[13]

  • Formulation Strategies: For poorly soluble compounds, formulation approaches such as the use of carriers like cyclodextrins or liposomes can be considered to enhance solubility.[6]

  • Synthesize Analogs: If possible, synthesizing more soluble analogs of this compound could be a long-term solution.[14][15][16]

Troubleshooting Guide

This guide provides a structured approach to resolving this compound precipitation issues.

Table 1: Troubleshooting this compound Precipitation
Observation Potential Cause Recommended Action
Precipitate forms immediately upon adding stock solution to media. Solvent shock; concentration exceeds solubility limit.1. Add the stock solution dropwise to pre-warmed media while vortexing. 2. Perform serial dilutions of the stock in the solvent before adding to the media. 3. Decrease the final concentration of this compound.
Precipitate appears after incubation at 37°C. Compound is unstable or has lower solubility at 37°C over time. Media components are interacting with the compound.1. Visually inspect the media under a microscope at different time points to monitor precipitation. 2. Test the solubility of this compound in simpler buffered solutions (e.g., PBS) to see if media components are the issue.
Precipitate is observed in some wells of a multi-well plate but not others. Inconsistent mixing or evaporation.1. Ensure thorough but gentle mixing after adding the compound to each well. 2. Check the incubator's humidity to prevent evaporation from the wells.[2]
The color of the media changes, and a precipitate is visible. Possible bacterial or fungal contamination.[17]1. Check the culture for signs of contamination under a microscope. 2. If contaminated, discard the culture and decontaminate the incubator and hood.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the desired stock concentration. A common starting point is 10-100 mM.

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile DMSO to the powder to achieve the desired concentration.

  • Facilitate dissolution by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath) or sonication. Ensure the compound is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Solubility Assessment of this compound in Cell Culture Media
  • Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium in clear microcentrifuge tubes. Start from a high concentration and perform 2-fold serial dilutions.

  • Include a "media only" control and a "media + solvent" control (at the highest concentration used for the compound).

  • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24, 48, 72 hours).

  • Visually inspect for precipitation. A clear solution indicates the compound is soluble at that concentration. Turbidity or visible particles indicate precipitation.

  • (Optional) Quantify solubility. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Troubleshooting Workflow

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock check_protocol Review Dilution Protocol (Solvent Shock?) start->check_protocol solubility_test Perform Solubility Test (Determine Max Concentration) check_stock->solubility_test Stock OK check_protocol->solubility_test Protocol OK lower_conc Lower Final Concentration solubility_test->lower_conc Precipitation at desired concentration no_precipitate No Precipitation Proceed with Experiment solubility_test->no_precipitate Soluble at desired concentration lower_conc->no_precipitate Successful precipitate_persists Precipitation Persists lower_conc->precipitate_persists Unsuccessful alt_solvent Test Alternative Solvents (e.g., Ethanol, PEG 400) alt_solvent->no_precipitate Successful formulation Consider Formulation Strategies (e.g., Cyclodextrins) alt_solvent->formulation Unsuccessful precipitate_persists->alt_solvent

A troubleshooting workflow for addressing this compound precipitation.

Factors Influencing Compound Solubility in Cell Culture

G cluster_compound Compound Properties cluster_solvent Solvent System cluster_media Culture Media cluster_protocol Experimental Protocol solubility Compound Solubility compound_props Intrinsic Solubility (Polarity, Molecular Size) solubility->compound_props solvent_props Solvent Choice (e.g., DMSO) Solvent Concentration solubility->solvent_props media_props pH Temperature Salt Concentration Protein Content solubility->media_props protocol_props Rate of Addition Mixing Efficiency solubility->protocol_props

Key factors influencing the solubility of a compound in cell culture media.

References

Technical Support Center: Optimizing Small Molecule Inhibitors for T-Cell Suppression Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "3,4-DAA": Initial searches for "this compound" in the context of T-cell suppression assays did not yield specific information on a compound with this abbreviation. It is possible that this is a novel compound, an internal designation, or a typographical error. The following guide provides a comprehensive framework for optimizing the concentration of any small molecule inhibitor in T-cell suppression assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a T-cell suppression assay?

A T-cell suppression assay is a functional in vitro assay designed to measure the ability of a specific cell population, typically regulatory T-cells (Tregs), to suppress the proliferation and/or effector function of responder T-cells (Teffs). This assay is crucial for understanding immune regulation and for screening compounds that may modulate T-cell responses.

Q2: How do I determine the optimal concentration range for my small molecule inhibitor?

The optimal concentration is typically determined through a dose-response experiment. It is advisable to test a wide range of concentrations, often in a log-fold or half-log dilution series (e.g., 10 µM, 1 µM, 0.1 µM, etc.), to identify the concentration that provides maximal suppression with minimal cytotoxicity.

Q3: What are the key controls to include in a T-cell suppression assay?

Essential controls include:

  • Unstimulated Teffs: To establish a baseline for proliferation.

  • Stimulated Teffs (without Tregs or inhibitor): Represents maximal proliferation.

  • Teffs + Tregs (without inhibitor): Shows the baseline level of suppression by Tregs.

  • Teffs + Inhibitor (without Tregs): To assess the direct effect of the inhibitor on Teff proliferation and viability.

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the inhibitor.

Q4: What are the common methods for measuring T-cell proliferation?

Common methods include:

  • [3H]-Thymidine incorporation: A classic method that measures DNA synthesis.

  • Cell proliferation dyes (e.g., CFSE, CellTrace™ Violet): These dyes are diluted with each cell division, which can be quantified by flow cytometry.[1]

  • ATP-based luminescence assays: Measures the amount of ATP, which correlates with cell viability and number.

Troubleshooting Guide

Q1: I am not observing any suppression of T-cell proliferation, even at high concentrations of my inhibitor. What could be the issue?

  • Inactive Compound: Verify the identity, purity, and activity of your small molecule inhibitor.

  • Suboptimal Assay Conditions: Ensure that your T-cells are healthy and properly stimulated. The level of T-cell stimulation can significantly impact the observable suppression window.[2]

  • Incorrect Timing of Inhibitor Addition: The timing of inhibitor addition relative to T-cell activation can be critical. Consider adding the inhibitor before, during, and after T-cell stimulation to determine the optimal window of activity.

  • Cell Density: T-cell activation and proliferation can be density-dependent.[3] Ensure consistent cell seeding densities across all wells.

Q2: My inhibitor is causing significant T-cell death, even at low concentrations. How can I address this?

  • Cytotoxicity: Your compound may be cytotoxic. Perform a separate cytotoxicity assay (e.g., using a live/dead stain like propidium iodide or a viability dye) on Teffs and Tregs to determine the cytotoxic concentration range.

  • Off-Target Effects: The observed cell death may be due to off-target effects of the inhibitor.

  • Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically <0.5%).

Q3: The results of my suppression assay are highly variable between experiments. How can I improve reproducibility?

  • Donor Variability: T-cells from different donors can exhibit significant functional variability.[2] Whenever possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.

  • Cell Viability and Purity: Ensure high viability (>95%) and purity of your isolated T-cell populations (Tregs and Teffs).

  • Assay Setup Consistency: Use a standardized protocol with consistent cell numbers, reagent concentrations, and incubation times.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when setting up serial dilutions.

Experimental Protocols

Protocol: In Vitro T-Cell Suppression Assay with a Small Molecule Inhibitor

This protocol describes a basic in vitro T-cell suppression assay using purified Tregs and Teffs, with activation mediated by anti-CD3/anti-CD28 beads.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
  • Purify CD4+ T-cells by negative selection.
  • Isolate regulatory T-cells (Tregs; typically CD4+CD25+CD127lo) and conventional T-cells (Tconvs or Teffs; typically CD4+CD25-) using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).
  • Label Teffs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.

2. Assay Setup:

  • In a 96-well round-bottom plate, co-culture a fixed number of CFSE-labeled Teffs with varying ratios of Tregs (e.g., 1:1, 1:2, 1:4 Treg:Teff).[4]
  • Add the small molecule inhibitor at a range of concentrations to the appropriate wells. Include vehicle controls.
  • Add anti-CD3/anti-CD28 beads to stimulate T-cell proliferation. The optimal bead-to-cell ratio should be determined empirically.[1]
  • Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

3. Data Acquisition and Analysis:

  • Harvest the cells and stain with a viability dye.
  • Acquire data using a flow cytometer.
  • Analyze the proliferation of viable Teffs based on the dilution of the proliferation dye.
  • Calculate the percentage of suppression using the following formula: % Suppression = (1 - (% Proliferated Teffs in presence of Tregs and/or Inhibitor / % Proliferated Teffs without Tregs or Inhibitor)) * 100

Data Presentation

Table 1: Dose-Response of a Hypothetical Small Molecule Inhibitor on T-Cell Proliferation

Inhibitor Conc. (µM)% Teff Proliferation (without Tregs)% Teff Proliferation (with Tregs 1:2 ratio)% Suppression (Tregs + Inhibitor)
105.2%2.1%97.4%
145.8%15.3%81.1%
0.182.1%35.6%55.9%
0.0185.3%48.9%42.1%
0 (Vehicle)86.5%52.3%39.5%

Table 2: Troubleshooting Assay Parameters

ParameterCondition 1% ProliferationCondition 2% ProliferationRecommendation
Treg:Teff Ratio 1:135.4%1:872.1%Start with a 1:2 or 1:4 ratio for a clear suppression window.
Stimulation Strength High (1:1 bead:cell)92.5%Low (1:5 bead:cell)65.8%Use a stimulation strength that gives robust but not maximal proliferation to allow for observable suppression.
Inhibitor Addition Pre-stimulation25.1%Post-stimulation68.4%The timing of inhibitor addition can be critical; test different time points.

Visualizations

T_Cell_Suppression_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis pbmc Isolate PBMCs tcell Purify CD4+ T-cells pbmc->tcell sort Sort Tregs and Teffs tcell->sort label_teff Label Teffs with Proliferation Dye sort->label_teff coculture Co-culture Tregs and Teffs label_teff->coculture add_inhibitor Add Small Molecule Inhibitor coculture->add_inhibitor stimulate Stimulate with anti-CD3/CD28 Beads add_inhibitor->stimulate incubate Incubate for 3-5 Days stimulate->incubate flow Acquire on Flow Cytometer incubate->flow analyze Analyze Proliferation flow->analyze calculate Calculate % Suppression analyze->calculate

Caption: Experimental workflow for a T-cell suppression assay.

TCR_Signaling_Pathway TCR TCR Engagement (anti-CD3/CD28) Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 LAT LAT Signalosome ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB IL2 IL-2 Production NFAT_AP1_NFkB->IL2 Proliferation T-cell Proliferation IL2->Proliferation

Caption: Simplified T-cell receptor (TCR) signaling pathway leading to proliferation.

References

Technical Support Center: Overcoming Off-Target Effects of Anthraquinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected levels of cytotoxicity at concentrations where the target kinase should not be significantly inhibited. Could this be an off-target effect of my anthraquinone-based inhibitor, AQ-Y?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects. Anthraquinone derivatives can interact with a range of cellular components beyond their intended kinase target. These off-target interactions can trigger apoptotic or necrotic pathways, leading to cell death. We recommend performing a dose-response curve and comparing the IC50 for cytotoxicity with the IC50 for target inhibition. A significant discrepancy between these values suggests off-target toxicity.

Q2: I am not observing the expected downstream signaling changes in my western blots, even though I have confirmed target engagement with a kinase activity assay. What could be the issue?

A2: This could be due to several factors related to off-target effects. Your compound, AQ-Y, might be inhibiting other kinases in the same or parallel pathways, leading to a complex signaling outcome that masks the effect of target inhibition. For instance, some anthraquinones have been reported to influence MAPK, Akt, and STAT3 signaling.[1][2][3][4] It is also possible that AQ-Y is activating a compensatory signaling pathway. We recommend performing a broader kinase screen and a phospho-array to identify affected off-target pathways.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: A multi-pronged approach is essential. We recommend the following control experiments:

  • Use of a structurally related but inactive control compound: This helps to rule out effects due to the chemical scaffold itself.

  • Target knockdown/knockout: Using siRNA, shRNA, or CRISPR to deplete the target kinase should mimic the on-target effects of your inhibitor.

  • Rescue experiments: Overexpression of a drug-resistant mutant of the target kinase should rescue the on-target phenotype but not the off-target effects.

  • Use of a second, structurally distinct inhibitor of the same target: If the observed phenotype is consistent across different inhibitor chemotypes, it is more likely to be an on-target effect.

Troubleshooting Guides

Problem 1: Inconsistent results between experimental batches.
Possible Cause Troubleshooting Step
Compound Instability Store the compound in small, single-use aliquots at -80°C, protected from light. Prepare fresh working solutions for each experiment.
Cell Line Instability Use low-passage number cells and regularly perform cell line authentication.
Variable Treatment Conditions Ensure consistent cell density, serum concentration, and incubation times across all experiments.
Problem 2: High background in kinase assays.
Possible Cause Troubleshooting Step
ATP Concentration Optimize the ATP concentration in your assay. The IC50 of ATP-competitive inhibitors is sensitive to ATP levels.
Non-specific Inhibition Include a control protein to assess non-specific binding. Perform assays at multiple compound concentrations.
Compound Interference Test for compound autofluorescence or absorbance at the assay wavelength.

Quantitative Data Summary for AQ-Y (Hypothetical)

Table 1: Kinase Selectivity Profile of AQ-Y

Kinase IC50 (nM) Comment
Target Kinase A 50On-Target
Off-Target Kinase B 50010-fold selectivity
Off-Target Kinase C 200040-fold selectivity
Off-Target Kinase D >10,000>200-fold selectivity

Table 2: Cellular Activity Profile of AQ-Y

Assay Cell Line IC50 (µM)
Target Phosphorylation HEK2930.1
Cell Viability (72h) HeLa5.0
Apoptosis (Caspase 3/7) A5492.5

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the selectivity of AQ-Y against a panel of kinases.

Methodology:

  • Prepare a stock solution of AQ-Y in 100% DMSO.

  • Serially dilute AQ-Y to the desired concentrations.

  • Use a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric or fluorescence-based assays.

  • Provide the service with your compound at a specified concentration (e.g., 1 µM) for initial screening against a broad kinase panel.

  • For hits identified in the initial screen, perform dose-response assays to determine the IC50 values.

  • The assay typically involves incubating the kinase, substrate, ATP, and your compound, followed by detection of substrate phosphorylation.

Protocol 2: Cell Viability Assay (MTT/XTT)

Objective: To assess the cytotoxic effects of AQ-Y.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of AQ-Y (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Objective: To analyze the effect of AQ-Y on downstream signaling pathways.

Methodology:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with AQ-Y at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your target phospho-protein and total protein overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_controls Control Experiments cluster_interpretation Data Interpretation kinase_assay Kinase Assay (On-Target IC50) kinase_panel Kinase Panel Screen (Selectivity) kinase_assay->kinase_panel Confirm Potency viability Cell Viability (Cytotoxicity IC50) kinase_panel->viability Assess Therapeutic Window western_blot Western Blot (Pathway Analysis) viability->western_blot Correlate Phenotype with Signaling target_engagement Target Engagement Assay (e.g., CETSA) western_blot->target_engagement Confirm Target is Hit in Cells interpretation Distinguish On- vs. Off-Target Effects target_engagement->interpretation inactive_control Inactive Analog inactive_control->interpretation knockdown Target Knockdown (siRNA) knockdown->interpretation rescue Rescue with Resistant Mutant rescue->interpretation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Target_Kinase_A Target Kinase A RTK->Target_Kinase_A Off_Target_B Off-Target Kinase B (e.g., MAPK) RTK->Off_Target_B Off_Target_C Off-Target Kinase C (e.g., Akt) RTK->Off_Target_C Downstream_A Downstream Effector A Target_Kinase_A->Downstream_A Downstream_B Downstream Effector B Off_Target_B->Downstream_B Downstream_C Downstream Effector C Off_Target_C->Downstream_C Transcription_A Transcription Factor A Downstream_A->Transcription_A Transcription_B Transcription Factor B Downstream_B->Transcription_B Transcription_C Transcription Factor C Downstream_C->Transcription_C AQY AQ-Y AQY->Target_Kinase_A Inhibition (On-Target) AQY->Off_Target_B Inhibition (Off-Target) AQY->Off_Target_C Inhibition (Off-Target)

References

Technical Support Center: 3,4-DAA Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the cytotoxicity of 3,4-dichloroaniline (3,4-DAA) in primary cells. It includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, standardized experimental protocols, and a summary of quantitative toxicity data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in primary cells a concern?

A1: 3,4-Dichloroaniline (this compound) is an organic compound used in the manufacturing of dyes, herbicides, and pharmaceuticals. It is also a metabolite of the herbicide propanil. Its presence as an environmental contaminant raises concerns about its potential toxic effects on human and animal health. Assessing its cytotoxicity in primary cells is crucial as these cells more closely mimic the physiological responses of tissues in vivo compared to immortalized cell lines. Studies have shown that this compound can induce toxicity in various primary cells, including those from the hematopoietic system, nervous system, and kidneys.

Q2: Which primary cells are most relevant for studying this compound cytotoxicity?

A2: Based on toxicological findings, the following primary cells are particularly relevant for assessing this compound cytotoxicity:

  • Primary Human Hematopoietic Progenitor Cells: These cells are sensitive to this compound, which can interfere with their differentiation and colony formation.

  • Primary Rodent Neurons: Studies have indicated that this compound can be neurotoxic, affecting neuron viability and neurite outgrowth.

  • Primary Rodent Hepatocytes: As the liver is a primary site of xenobiotic metabolism, hepatocytes are essential for studying the metabolic activation and hepatotoxicity of this compound.

  • Primary Rodent Renal (Kidney) Cells: The kidneys are a target for this compound toxicity, with studies showing evidence of nephrotoxicity.

Q3: What are the primary mechanisms of this compound-induced cytotoxicity?

A3: The primary mechanism of this compound-induced cytotoxicity appears to be the induction of apoptosis, likely through the intrinsic (mitochondrial) pathway. This is thought to be initiated by the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This compound has also been shown to cause DNA damage and chromosomal aberrations, which are potent triggers of apoptosis.

Q4: Which assays are recommended for assessing this compound cytotoxicity in primary cells?

A4: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. Key assays include:

  • MTT Assay: To assess cell viability by measuring metabolic activity.

  • LDH Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.

  • Annexin V/PI Apoptosis Assay: To detect and quantify apoptotic and necrotic cells.

Quantitative Data Summary

The following table summarizes available quantitative data on the cytotoxicity of 3,4-dichloroaniline (3,4-DCA) in various primary cells. Note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the specific endpoint measured.

Cell TypeSpeciesAssayEndpointIC50 / Effect ConcentrationReference
Human Cord Blood Progenitors (CFU-E)HumanClonogenic AssayInhibition of Colony Formation449.9 ± 28.6 µM[1]
Human Cord Blood Progenitors (BFU-E)HumanClonogenic AssayInhibition of Colony Formation> 1000 µM[1]
Embryonic Dorsal Root Ganglion NeuronsRatHigh Content ImagingDecreased Neurite LengthSignificant at 50 µM and 100 µM[2]
Embryonic Dorsal Root Ganglion NeuronsRatLDH AssayIncreased LDH ReleaseNo significant effect up to 100 µM[2]
Renal Cortical SlicesRatLDH AssayIncreased LDH ReleaseElevated at 2 mM after 120 min[3]
Renal Cortical SlicesRatGluconeogenesisDecreased Pyruvate-directed GluconeogenesisDecreased at 0.5 mM[3]

Experimental Workflow & Signaling Pathway Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis isolate Isolate Primary Cells culture Culture & Acclimate isolate->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V/PI (Apoptosis) treat->annexin analyze Analyze Data (IC50, % Apoptosis, etc.) mtt->analyze ldh->analyze annexin->analyze

Caption: Workflow for assessing this compound cytotoxicity in primary cells.

Apoptosis_Signaling_Pathway Proposed Apoptotic Signaling Pathway of this compound cluster_cellular_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade DAA This compound ROS ↑ Reactive Oxygen Species (ROS) DAA->ROS DNA_damage DNA Damage DAA->DNA_damage Bax ↑ Bax / ↓ Bcl-2 Ratio ROS->Bax DNA_damage->Bax MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed this compound-induced intrinsic apoptosis pathway.

Troubleshooting Guides

Primary Cell Culture
ProblemPossible Cause(s)Suggested Solution(s)
Low Cell Viability After Thawing - Slow freezing or fast thawing process.- High concentration of cryoprotectant (e.g., DMSO).- Mechanical stress during handling.- Thaw cells rapidly in a 37°C water bath.- Dilute the cell suspension slowly with pre-warmed medium to reduce osmotic shock.- Handle cells gently; avoid vigorous pipetting.
Poor Cell Attachment - Incorrect coating of culture vessels.- Low viability of seeded cells.- Contamination.- Ensure proper coating with an appropriate extracellular matrix (e.g., collagen, fibronectin).- Check cell viability before seeding.- Screen for mycoplasma and other contaminants.
Slow Cell Growth or Proliferation - Suboptimal culture conditions (media, supplements, CO₂).- High cell density leading to contact inhibition.- Senescence of primary cells.- Optimize media and supplement concentrations.- Seed cells at an appropriate density.- Use cells at a lower passage number.
Contamination (Bacterial, Fungal, Mycoplasma) - Poor aseptic technique.- Contaminated reagents or media.- Contaminated incubator.- Strictly adhere to aseptic techniques.- Filter-sterilize all solutions.- Regularly clean and decontaminate the incubator and other equipment.[4]
MTT Assay
ProblemPossible Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of media or reagents.- Interference from the test compound (if colored or has reducing properties).- Use sterile, fresh media and reagents.- Include a "compound only" control (no cells) to measure its intrinsic absorbance.
Low Signal or Poor Sensitivity - Low cell number.- Reduced metabolic activity not related to cytotoxicity (e.g., senescence).- Insufficient incubation time with MTT.- Optimize cell seeding density.- Ensure cells are in a logarithmic growth phase.- Increase incubation time with MTT (typically 1-4 hours).
Inconsistent Results Between Replicates - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Mix thoroughly after adding the solubilization buffer.- Avoid using the outer wells of the plate or fill them with sterile media.[1]
LDH Assay
ProblemPossible Cause(s)Suggested Solution(s)
High Spontaneous LDH Release (in untreated controls) - High cell density leading to cell death.- Mechanical damage to cells during handling.- Serum in the culture medium contains LDH.- Optimize cell seeding density.- Handle cells gently during media changes and reagent additions.- Use serum-free medium for the assay or a medium with low serum concentration, and include a "medium only" background control.[5]
Low Maximum LDH Release (in lysed controls) - Incomplete cell lysis.- Low cell number.- Ensure the lysis buffer is effective and incubation is sufficient.- Increase the number of cells seeded per well.
Test Compound Interferes with LDH Activity - The compound may inhibit or enhance the LDH enzyme activity.- Run a control with the compound added to the lysate from the maximum LDH release wells to check for interference.
Annexin V/PI Apoptosis Assay
ProblemPossible Cause(s)Suggested Solution(s)
High Percentage of Necrotic Cells (PI positive) in Negative Control - Harsh cell handling (e.g., vigorous vortexing, high-speed centrifugation).- Over-trypsinization of adherent cells.- Handle cells gently throughout the staining procedure.- Use a gentle cell detachment method (e.g., accutase or scraping).
Weak or No Annexin V Staining in Positive Control - Insufficient induction of apoptosis.- Loss of Ca²⁺ in the binding buffer (Annexin V binding is Ca²⁺ dependent).- Reagent degradation.- Optimize the concentration and incubation time of the apoptosis-inducing agent.- Use the provided binding buffer or ensure your buffer contains sufficient Ca²⁺.- Use fresh or properly stored reagents.[6]
"Smearing" of Cell Populations in Flow Cytometry Plot - Cell clumps or doublets.- Debris in the sample.- Gently pipette the cell suspension through a cell strainer or fine-gauge needle before analysis.- Gate on the main cell population to exclude debris.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[7]

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits.[8]

Materials:

  • Primary cells of interest

  • Culture medium (preferably low in serum)

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the untreated and treated wells, prepare two additional sets of control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells that will be lysed.

  • Sample Collection: Centrifuge the 96-well plate at 200-300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Lysis of Maximum Release Wells: Add 10 µL of lysis buffer to the "Maximum LDH Release" wells. Incubate for 15 minutes at 37°C. Centrifuge the plate and transfer 50 µL of the supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/PI Apoptosis Assay

This protocol is a general guideline for flow cytometry-based apoptosis detection.[9]

Materials:

  • Primary cells of interest

  • Culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity. Collect both the detached cells and any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

Technical Support Center: 3,4-Diaminobenzoic Acid (3,4-DAA) Handling and Degradation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4-Diaminobenzoic Acid (3,4-DAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: 3,4-Diaminobenzoic acid (this compound) is an aromatic amine and a benzoic acid derivative. It is widely used in biomedical research, particularly as a fluorescent derivatization agent for the sensitive detection and quantification of sialic acids in glycobiology. The stability of this compound is critical because its degradation can lead to inaccurate quantification, loss of fluorescence signal, and the formation of interfering byproducts, ultimately compromising experimental outcomes.

Q2: What are the main factors that cause this compound degradation?

A2: The primary causes of this compound degradation are:

  • Oxidation: The two amino groups on the benzene ring make the molecule highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored, oxidized impurities.

  • Light Exposure (Photodegradation): Exposure to ultraviolet (UV) light can induce photodegradation of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including decarboxylation. Studies on similar aminobenzoic acids have shown significant degradation at temperatures above 180°C.[1]

  • pH: The stability of this compound is pH-dependent. Both highly acidic and alkaline conditions can promote degradation.

Q3: How can I visually identify if my this compound has degraded?

A3: Pure, solid this compound is typically an off-white to light brown crystalline powder. A significant darkening in color, such as turning dark brown or reddish, is a visual indicator of oxidation and degradation. In solution, a freshly prepared this compound solution should be nearly colorless. The development of a yellow or brown hue suggests degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid this compound Oxidation due to improper storage (exposure to air and light).Store solid this compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect from light. Store in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Rapid discoloration of this compound solution Oxidation from dissolved oxygen, exposure to light, or inappropriate pH.Prepare fresh solutions before each experiment. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Protect the solution from light by using amber vials or wrapping containers in foil. Adjust the pH to a mildly acidic to neutral range (e.g., pH 4-6) where it is generally more stable.
Low fluorescence signal in derivatization reactions Degradation of this compound leading to a lower concentration of the active reagent.Use freshly prepared, high-purity this compound solution for derivatization. Confirm the concentration of your this compound solution spectrophotometrically before use.
Inconsistent results between experiments Variable degradation of this compound stock solutions.Prepare a fresh stock solution for each set of experiments. If a stock solution must be used over a short period, store it at 2-8°C, protected from light, and for no longer than a few days. For longer-term storage, aliquot and freeze at -20°C or below, and use each aliquot only once after thawing.
Presence of unexpected peaks in HPLC analysis Formation of degradation products.Analyze a sample of your this compound solution using a stability-indicating HPLC method to identify and quantify any degradation products. If significant degradation is observed, discard the solution and prepare a fresh one.

Experimental Protocols

Protocol for Preparation and Storage of a Stable this compound Solution for Sialic Acid Derivatization

This protocol outlines the steps to prepare a this compound solution and minimize its degradation, making it suitable for sensitive applications like HPLC-based sialic acid analysis.

Materials:

  • High-purity 3,4-Diaminobenzoic acid (this compound)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid

  • Sodium Metabisulfite or Sodium Hydrosulfite (antioxidant)

  • Deionized water (18.2 MΩ·cm)

  • Amber glass vials

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Derivatization Reagent (e.g., 50 mM this compound in 1.4 M Acetic Acid with 22 mM Sodium Metabisulfite):

    • In a fume hood, weigh out the required amount of this compound.

    • In a clean amber glass vial, dissolve the this compound in the appropriate volume of a solution containing methanol, glacial acetic acid, and sodium metabisulfite. For example, to prepare 10 mL of the reagent, dissolve 76 mg of this compound in 10 mL of a solution composed of 1.4 M acetic acid, 22 mM sodium metabisulfite in 90% methanol/10% water.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Deoxygenation:

    • Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Storage:

    • Tightly cap the amber vial.

    • For short-term storage (up to one week), store the solution at 2-8°C.

    • For long-term storage, aliquot the solution into smaller, single-use amber vials, flush with nitrogen or argon before capping, and store at -20°C or -80°C.

  • Handling:

    • Before use, allow the frozen aliquot to thaw completely and come to room temperature.

    • Use each aliquot only once to avoid repeated freeze-thaw cycles and exposure to air.

    • Always protect the solution from direct light exposure.

Signaling Pathway and Experimental Workflow Diagrams

Workflow for Sialic Acid Analysis using this compound Derivatization

The following diagram illustrates the typical experimental workflow for the analysis of sialic acids from glycoproteins using this compound derivatization followed by HPLC analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 3h) Glycoprotein->Acid_Hydrolysis Released_Sialic_Acids Released Sialic Acids Acid_Hydrolysis->Released_Sialic_Acids Derivatization_Reaction Derivatization Reaction (e.g., 50°C, 2.5h, in the dark) Released_Sialic_Acids->Derivatization_Reaction DAA_Reagent This compound Reagent (with antioxidant) DAA_Reagent->Derivatization_Reaction DAA_Sialic_Acid Fluorescent DAA-Sialic Acid Adduct Derivatization_Reaction->DAA_Sialic_Acid HPLC Reverse-Phase HPLC DAA_Sialic_Acid->HPLC Fluorescence_Detector Fluorescence Detector (Ex: ~373 nm, Em: ~448 nm) HPLC->Fluorescence_Detector Data_Analysis Data Analysis and Quantification Fluorescence_Detector->Data_Analysis G cluster_cell1 Leukocyte / Cancer Cell cluster_cell2 Endothelial Cell cluster_analysis Analytical Detection Sialyl_Lewis_X Sialyl-Lewis X (sLex) (contains sialic acid) E_Selectin E-Selectin Sialyl_Lewis_X->E_Selectin Binding DAA_Analysis This compound analysis quantifies sialic acid on sLex Sialyl_Lewis_X->DAA_Analysis Cell_Adhesion Cell Adhesion and Rolling E_Selectin->Cell_Adhesion Initiates Extravasation Extravasation (Inflammation / Metastasis) Cell_Adhesion->Extravasation Leads to

References

Inconsistent results with 3,4-DAA treatment: potential causes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,4-DAA Treatment

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when using 3,4-diaminoanisole (this compound). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Question: I'm observing variable results between experiments. Could the way I'm preparing the this compound solution be a factor?

Answer: Yes, improper preparation and handling of this compound can be a significant source of variability. Here are some key factors to consider:

  • Solubility: 3,4-diaminoanisole is available as a free base or as a dihydrochloride salt. Their solubilities differ. The dihydrochloride salt is soluble in water, while the free base is soluble in organic solvents like Chloroform, Dichloromethane, and DMSO.[1][2] Using the wrong solvent can lead to incomplete dissolution and inaccurate concentrations.

  • Stock Solution Preparation: Ensure the compound is fully dissolved before making serial dilutions. Vortexing or gentle warming may be necessary. Always visually inspect for precipitates.

  • Storage: this compound should be stored refrigerated (below 4°C/39°F) in a tightly sealed container, protected from air and light.[2][3] Some forms are known to darken upon exposure to light, which may indicate degradation.[4][5]

  • Hygroscopicity: The dihydrochloride salt is hygroscopic, meaning it can absorb moisture from the air.[6] This can alter the compound's weight and lead to inconsistencies in concentration calculations. Handle it in a dry environment and store it with a desiccant.

Question: How stable is this compound in solution, and how should I store my stock solutions?

Answer: The stability of this compound in solution depends on the solvent and storage conditions. For optimal reproducibility:

  • Solvent Choice: While soluble in DMSO, be aware that DMSO can be toxic to some cell lines at higher concentrations. Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.

  • Storage of Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions from your stock for each experiment. Do not store diluted solutions for extended periods, as the compound may be less stable at lower concentrations.

Troubleshooting Guides

Inconsistent In Vitro Results

Issue: High variability in cell-based assay results (e.g., IC50 values, cell viability percentages) across different plates or experimental days.

This issue can often be traced back to subtle differences in cell culture conditions or experimental procedures.

Cells that are not in a consistent physiological state will respond differently to treatment.

  • Troubleshooting Steps:

    • Standardize Cell Passage Number: Use cells within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[7]

    • Monitor Cell Density: Seed cells at a consistent density for every experiment. Overly confluent or sparse cultures can show altered sensitivity to compounds.[7]

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. These contaminants are not visible but can significantly alter cellular responses.[7]

    • Consistent Media and Supplements: Use the same batch of media, serum, and supplements whenever possible to reduce variability from these sources.

Minor deviations in the experimental protocol can introduce significant error.

  • Troubleshooting Steps:

    • Pipetting Accuracy: Inaccurate or inconsistent pipetting is a common source of error.[8] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

    • Incubation Times: Ensure that incubation times for drug treatment and assay reagents are precisely controlled and consistent for all samples.

    • Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental samples or fill them with a buffer to mitigate these effects.

The table below illustrates how inconsistent results might appear across different experimental batches. The goal is to reduce the standard deviation between these batches.

Experiment BatchCalculated IC50 (µM)
Batch 112.5
Batch 225.8
Batch 315.2
Mean 17.8
Std. Deviation 5.7
Detailed Experimental Protocol: In Vitro Cell Viability (MTS Assay)

This protocol provides a standardized workflow to minimize variability.

  • Cell Seeding:

    • Harvest cells from a sub-confluent flask (70-80% confluency) with a passage number below 20.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create 2X working concentrations of your desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Include vehicle-only and untreated controls.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Use a non-linear regression model to calculate the IC50 value.

Inconsistent In Vivo Results

Issue: High variability in tumor growth, inflammatory markers, or other endpoints in animal studies.

In vivo experiments have additional layers of complexity that can introduce variability.[9][10]

The delivery of the compound to the target site can be inconsistent.

  • Troubleshooting Steps:

    • Formulation Stability: Ensure your this compound formulation is stable and does not precipitate over the course of the experiment. Check for solubility and stability in the chosen vehicle at the required concentration.

    • Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection, intravenous) can significantly impact bioavailability. Ensure the technique is consistent across all animals and performed by trained personnel. Blind injections can lead to off-target delivery.[11]

    • Dose Calculation: Accurately weigh each animal before dosing to ensure the correct dose is administered based on body weight.

Biological differences between animals can be a major source of variation.

  • Troubleshooting Steps:

    • Animal Source and Acclimation: Use animals from the same supplier, of the same age and sex, and allow for a proper acclimation period before starting the experiment.

    • Randomization and Blinding: Randomize animals into treatment groups to avoid bias. When possible, blind the personnel performing the treatments and measurements to the group assignments.

    • Environmental Conditions: Maintain consistent housing conditions (temperature, light cycle, diet) as these can influence physiological responses.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to this compound experimentation.

G cluster_0 Hypothetical this compound Signaling Pathway DAA This compound IDO IDO Inhibition DAA->IDO blocks Kyn Kynurenine IDO->Kyn converts Trp Tryptophan Trp->IDO TCell T-Cell Function Kyn->TCell inhibits ImmuneSupp Immunosuppression TCell->ImmuneSupp leads to

Caption: Hypothetical signaling pathway for this compound's immunosuppressive effect.

G cluster_1 Experimental Workflow for In Vitro Assay A 1. Prepare this compound Stock Solution C 3. Prepare Serial Dilutions (Working Solutions) A->C B 2. Seed Cells in 96-well Plate D 4. Treat Cells (Incubate 48h) B->D C->D E 5. Add MTS Reagent (Incubate 2h) D->E F 6. Read Absorbance (490nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Standardized workflow for a cell-based assay using this compound.

G cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed CheckCompound Compound Preparation Is solubility correct? Is stock solution fresh? Stored properly? Start->CheckCompound CheckCells Cell Culture Consistent passage? Mycoplasma tested? Consistent density? CheckCompound->CheckCells [If OK] Solution Problem Identified & Resolved CheckCompound->Solution [If Issue Found] CheckProtocol Assay Protocol Pipetting calibrated? Consistent timing? Edge effects mitigated? CheckCells->CheckProtocol [If OK] CheckCells->Solution [If Issue Found] CheckInVivo In Vivo Factors Stable formulation? Consistent administration? Animals randomized? CheckProtocol->CheckInVivo [If OK] CheckProtocol->Solution [If Issue Found] CheckInVivo->Solution [If Issue Found]

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: 3,4-Diaminoanisole (3,4-DAA) Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing 3,4-Diaminoanisole (3,4-DAA) in experimental animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your research.

Disclaimer: The information provided here is for guidance purposes only. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant regulations.

Frequently Asked Questions (FAQs)

Q1: I am starting a new in vivo study with this compound. What is a recommended starting dosage for mice and rats?

A1: Specific acute oral toxicity data (LD50) for 3,4-diaminoanisole (this compound) in common animal models is limited. However, an Acute Toxicity Estimate (ATE) for oral exposure is available, providing a starting point for dose-range finding studies.

Quantitative Toxicity Data Summary

CompoundAnimal ModelRoute of AdministrationToxicity ValueReference
3,4-Diaminoanisole (4-Methoxy-o-phenylenediamine) Not SpecifiedOralATE: 500 mg/kgSafety Data Sheet
o-Phenylenediamine dihydrochloride (a related compound) Rat (F344/DuCrj) - MaleDrinking Water (2 years)500, 1,000, or 2,000 ppm[1]
o-Phenylenediamine dihydrochloride (a related compound) Rat (F344/DuCrj) - FemaleDrinking Water (2 years)250, 500, or 1,000 ppm[1]
o-Phenylenediamine dihydrochloride (a related compound) Mouse (Crj:BDF₁) - MaleDrinking Water (2 years)500, 1,000, or 2,000 ppm[1]
o-Phenylenediamine dihydrochloride (a related compound) Mouse (Crj:BDF₁) - FemaleDrinking Water (2 years)1,000, 2,000, or 4,000 ppm[1]

Note: The data for o-phenylenediamine is provided as a reference for a structurally related compound and should be interpreted with caution when planning studies with this compound. It is crucial to perform a dose-range finding study to determine the appropriate and non-lethal doses for your specific experimental conditions and animal strain.

Q2: What is the most common route of administration for this compound in rodent studies?

A2: Based on studies of related aromatic amines, oral gavage is a common and precise method for administering a defined dose of the compound. Administration in drinking water is also a viable option for chronic exposure studies.

Q3: Are there any known target organs for toxicity with compounds related to this compound?

A3: Yes, studies on the related compound o-phenylenediamine have shown that chronic administration in drinking water can lead to an increased incidence of hepatocellular adenomas and carcinomas in both rats and mice.[1] In male rats, an increase in urinary bladder papillomas and carcinomas was also observed.[1]

Troubleshooting Guide

Issue: I am observing unexpected mortality in my low-dose groups.

  • Possible Cause: Vehicle toxicity or incompatibility.

    • Solution: Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume and is appropriate for the route of administration. Conduct a vehicle-only control group to rule out any adverse effects of the vehicle itself.

  • Possible Cause: Animal strain sensitivity.

    • Solution: Different strains of mice and rats can have varying sensitivities to chemical compounds. Review the literature for any known strain-specific responses to aromatic amines. If possible, consider using a more robust strain or adjust the dosage accordingly.

  • Possible Cause: Error in dose calculation or administration.

    • Solution: Double-check all dose calculations, dilutions, and the calibration of administration equipment. Ensure proper gavage technique to avoid accidental administration into the trachea.

Issue: I am not observing any phenotype at my highest dose.

  • Possible Cause: Insufficient dosage.

    • Solution: The ATE of 500 mg/kg is an estimate. It may be necessary to carefully escalate the dose in a pilot study to find a concentration that elicits a biological response without causing overt toxicity.

  • Possible Cause: Poor bioavailability.

    • Solution: The formulation of this compound can significantly impact its absorption. Consider using a different vehicle or formulation to enhance bioavailability.

  • Possible Cause: Inappropriate endpoint measurement.

    • Solution: The toxic effects of this compound may be subtle or manifest in specific organs. Ensure you are evaluating relevant toxicological endpoints, including histopathology of target organs identified for related compounds (e.g., liver, bladder).[1]

Experimental Protocols

General Protocol for Acute Oral Toxicity Study (Dose-Range Finding) in Rodents

This protocol is a general guideline and should be adapted to your specific research needs and institutional guidelines.

  • Animal Models: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), typically using one sex (females are often recommended as they can be slightly more sensitive) for initial studies.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Dose Preparation:

    • Prepare a stock solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Perform serial dilutions to achieve the desired dose concentrations. It is advisable to start with doses well below the ATE of 500 mg/kg (e.g., 50, 100, 200, 400 mg/kg).

  • Administration:

    • Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing.

    • Administer a single dose of the prepared this compound solution/suspension via oral gavage. The volume should not exceed 10 ml/kg for rats or 5 ml/kg for mice.

    • Include a vehicle control group that receives the same volume of the vehicle alone.

  • Observation:

    • Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint:

    • The primary endpoint is mortality.

    • At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy to identify any visible organ abnormalities.

Signaling Pathways

Proposed Genotoxic Mechanism of Action for Aromatic Amines

Aromatic amines, including o-phenylenediamines, are generally considered to be genotoxic carcinogens. Their mechanism of action often involves metabolic activation into reactive electrophilic intermediates that can bind to DNA, leading to the formation of DNA adducts. This DNA damage, if not properly repaired, can lead to mutations and ultimately contribute to the initiation of cancer.

G cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage and Response This compound This compound Reactive Metabolite Reactive Metabolite This compound->Reactive Metabolite Cytochrome P450 N-acetyltransferase Sulfotransferase DNA DNA Reactive Metabolite->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage DNA Repair DNA Repair DNA Damage->DNA Repair Successful Apoptosis Apoptosis DNA Damage->Apoptosis Severe Damage Mutation Mutation DNA Damage->Mutation Failed Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Proposed pathway of this compound induced genotoxicity.

References

Validation & Comparative

Comparative Analysis of 3,4-DAA and Fingolimod in the Management of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and autoimmune diseases of the central nervous system (CNS). The modulation of this inflammatory response represents a key therapeutic strategy. This guide provides a detailed comparison of two compounds with anti-neuroinflammatory properties: Fingolimod, an approved treatment for multiple sclerosis, and 3,4-dihydroxybenzoic acid (also known as protocatechuic acid). For the purpose of this guide, we will be evaluating 3,4-dihydroxybenzoic acid as the compound of interest, based on the user's query for "3,4-DAA" and the availability of scientific literature demonstrating its anti-neuroinflammatory effects. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, efficacy in preclinical models, and the experimental protocols utilized for their evaluation.

Mechanism of Action

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Upon oral administration, it is phosphorylated to its active form, fingolimod-phosphate, which acts as a functional antagonist of S1P receptors, particularly S1P1.[1] This functional antagonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, which in turn prevents their egress from lymph nodes.[2] The resulting sequestration of lymphocytes in secondary lymphoid organs reduces their infiltration into the CNS, thereby mitigating the inflammatory cascade characteristic of autoimmune diseases like multiple sclerosis.[2] Beyond its effects on lymphocyte trafficking, fingolimod can cross the blood-brain barrier and exert direct effects on CNS resident cells, including astrocytes and microglia, further contributing to its anti-inflammatory and potentially neuroprotective properties.[3]

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) is a naturally occurring phenolic acid with well-documented antioxidant and anti-inflammatory activities.[1][4][5] Its primary mechanism of anti-neuroinflammatory action involves the inhibition of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6] By suppressing the activation of these pathways in microglia, the resident immune cells of the CNS, 3,4-dihydroxybenzoic acid reduces the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[4][7] Furthermore, it has been shown to promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[8]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Fingolimod and 3,4-Dihydroxybenzoic Acid in models of neuroinflammation. It is important to note that direct comparative studies are lacking, and the experimental models and conditions vary.

Table 1: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

CompoundAnimal ModelDosageKey FindingsReference
Fingolimod C57BL/6J mice0.3 mg/kg, oralSignificantly inhibited the elevation of EAE clinical scores.[9]
SJL/J mice0.1 & 0.3 mg/kg, oralMarkedly inhibited the relapse of EAE.[10]
3,4-Dihydroxybenzoic Acid N/AN/ANo studies identified in the EAE model.-

Table 2: In Vitro Efficacy in Microglial Cells (LPS-Stimulated)

CompoundCell LineConcentrationEffect on Pro-inflammatory MediatorsReference
Fingolimod Rat primary microgliaNot specifiedDown-regulation of TNF-α and IL-1β.[10]
3,4-Dihydroxybenzoic Acid BV2 microglia5, 10, 20 µMDose-dependent inhibition of TNF-α, IL-6, IL-1β, and PGE2 production.[4][6]
BV2 microglia2.5, 5, 10 µMInhibition of PGE2, IL-1β, IL-6, and TNF-α release.[11]

Experimental Protocols

1. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Objective: To induce an animal model of multiple sclerosis to evaluate the in vivo efficacy of therapeutic compounds.

  • Methodology:

    • Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6J or SJL/J) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 or proteolipid protein (PLP) 139-151 emulsified in Complete Freund's Adjuvant (CFA).[5]

    • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

    • Treatment: The test compound (e.g., Fingolimod) is administered daily via oral gavage, starting either before the onset of clinical signs (prophylactic) or after (therapeutic).

    • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).

    • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination.

2. In Vitro Microglial Activation Assay

  • Objective: To assess the anti-inflammatory effects of compounds on activated microglial cells.

  • Methodology:

    • Cell Culture: BV2 microglial cells or primary microglia are cultured in appropriate media.

    • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 3,4-Dihydroxybenzoic Acid) for a specified period (e.g., 1-4 hours).[4][11]

    • Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium.[4][11]

    • Analysis of Inflammatory Mediators: After a 24-hour incubation with LPS, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other inflammatory molecules (e.g., NO, PGE2) using ELISA or Griess assay.[4][11]

    • Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways by Western blotting.[4]

Signaling Pathways and Experimental Workflow Visualizations

Fingolimod_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Fingolimod Fingolimod Phosphorylation Sphingosine Kinase 2 Fingolimod->Phosphorylation S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Binds & Activates Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Leads to Fingolimod_P Fingolimod-P Phosphorylation->Fingolimod_P Fingolimod_P->S1PR1 Binds & Functionally Antagonizes CNS_Effects Direct CNS Effects (Microglia/Astrocyte Modulation) Fingolimod_P->CNS_Effects Crosses BBB Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: Fingolimod's mechanism of action.

DAA_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB DAA 3,4-Dihydroxybenzoic Acid DAA->MAPK Inhibits DAA->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) MAPK->Proinflammatory_Genes NFkB->Proinflammatory_Genes

Caption: 3,4-Dihydroxybenzoic Acid's mechanism.

Experimental_Workflow cluster_invivo In Vivo Model (EAE) cluster_invitro In Vitro Model (Microglia) Induction EAE Induction (MOG/CFA) Treatment_InVivo Compound Administration Induction->Treatment_InVivo Scoring Clinical Scoring Treatment_InVivo->Scoring Histology Histopathology Scoring->Histology Culture Microglia Culture Pretreatment Compound Pre-treatment Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Analysis Cytokine/Signaling Analysis Stimulation->Analysis

Caption: General experimental workflow.

Conclusion

Fingolimod and 3,4-dihydroxybenzoic acid both demonstrate significant anti-neuroinflammatory properties, albeit through distinct mechanisms of action. Fingolimod's primary efficacy in autoimmune neuroinflammation stems from its ability to sequester lymphocytes, preventing their infiltration into the CNS, supplemented by direct effects on glial cells. In contrast, 3,4-dihydroxybenzoic acid exerts its effects primarily by inhibiting central inflammatory signaling pathways within microglia, thereby reducing the production of pro-inflammatory mediators.

While Fingolimod is a well-established therapeutic for multiple sclerosis with extensive data in the EAE model, there is a notable lack of research on 3,4-dihydroxybenzoic acid in this specific context. The available in vitro data for 3,4-dihydroxybenzoic acid is promising, suggesting it is a potent inhibitor of microglial activation.

For drug development professionals, Fingolimod serves as a benchmark for immunomodulatory therapies targeting lymphocyte trafficking. 3,4-dihydroxybenzoic acid, on the other hand, represents a potential therapeutic avenue focused on directly modulating the inflammatory response of resident CNS immune cells. Further investigation, particularly in in vivo models of autoimmune neuroinflammation like EAE, is warranted to fully elucidate the therapeutic potential of 3,4-dihydroxybenzoic acid and to enable a more direct comparison with established treatments like Fingolimod.

References

Efficacy of 3,4-Diaminoanthraquinone (3,4-DAA) in Immunomodulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunomodulatory efficacy of 3,4-diaminoanthraquinone (3,4-DAA) against other well-established immunomodulators. Due to the limited availability of public data on this compound, this document focuses on its proposed mechanism of action and offers a comparative framework using data from established agents. The objective is to highlight the potential of this compound and provide a context for its evaluation.

Introduction to 3,4-Diaminoanthraquinone (this compound)

3,4-Diaminoanthraquinone (this compound) is an anthraquinone derivative with potential immunosuppressive properties. Preliminary information suggests that its mechanism of action involves the modulation of the T-helper (Th) cell balance, a critical axis in the regulation of the immune response. Specifically, this compound is reported to inhibit the Th1 cell response while promoting the expression of Th2 cytokines. This dual activity suggests its potential therapeutic application in Th1-mediated autoimmune and inflammatory diseases.

Mechanism of Action: A Comparative Overview

The immunomodulatory effect of this compound is centered on its ability to shift the Th1/Th2 balance. This is a common mechanism shared by several classes of immunomodulators, albeit through different molecular targets. Below is a comparative table outlining the mechanisms of this compound and other representative immunomodulators.

Immunomodulator Primary Mechanism of Action Effect on Th1/Th2 Balance Key Molecular Targets
3,4-Diaminoanthraquinone (this compound) Proposed to inhibit Th1 cell responses and promote Th2 cytokine expression.[1] May also induce the expression of CD4+CD25+ regulatory T cells.[1]Shifts balance towards Th2Not fully elucidated
Corticosteroids (e.g., Dexamethasone, Prednisolone) Broad anti-inflammatory effects through genomic and non-genomic pathways. Inhibit the transcription of pro-inflammatory cytokines.Inhibit Th1 cytokine production (e.g., IFN-γ, IL-2) and can promote a shift towards a Th2 response.Glucocorticoid Receptor (GR)
Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus) Inhibit the phosphatase activity of calcineurin, preventing the activation of NFAT, a key transcription factor for cytokine gene expression.Primarily inhibit Th1 and Th17 responses by suppressing the production of cytokines like IL-2 and IFN-γ.[2][3]Calcineurin
TNF-α Inhibitors (e.g., Etanercept, Adalimumab) Bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.Primarily suppress Th1 and Th17-mediated inflammation.[4][5]TNF-α
IL-12/IL-23 Inhibitors (e.g., Ustekinumab) Target the shared p40 subunit of IL-12 and IL-23, cytokines crucial for Th1 and Th17 differentiation and activation, respectively.[6][7][8][9]Inhibit both Th1 and Th17 pathways.[6][7][8][9]p40 subunit of IL-12 and IL-23
IL-17 Inhibitors (e.g., Secukinumab) Selectively bind to and neutralize IL-17A, a key cytokine produced by Th17 cells.[1][10][11][12]Specifically target the Th17 pathway.[1][10][11][12]IL-17A
IL-4/IL-13 Inhibitors (e.g., Dupilumab) Inhibit the signaling of both IL-4 and IL-13, key cytokines in promoting Th2-mediated inflammation.[13][14][15][16][17]Specifically target the Th2 pathway.[13][14][15][16][17]IL-4 Receptor α (IL-4Rα)

Quantitative Efficacy Data: A Comparative Perspective

Immunomodulator Assay Target IC50 / Efficacy Reference
DexamethasoneIn vitro human whole blood cell cultureMCP-1 secretion3 nM[18]
DexamethasoneIn vitro murine Th2 cell clone (D10.G4.1)IL-4 release4.70 nmol/l[19]
DexamethasoneIn vitro murine Th2 cell clone (D10.G4.1)IL-5 release3.52 nmol/l[19]
PrednisoloneIn vitro murine Th2 cell clone (D10.G4.1)IL-4 release24.04 nmol/l[19]
PrednisoloneIn vitro murine Th2 cell clone (D10.G4.1)IL-5 release17.02 nmol/l[19]
Cyclosporine AIn vitro human PBMCIFN-γ production8.0 ng/ml[20]
Cyclosporine AIn vitro human PBMCLT/TNF activity9.5 ng/ml[20]
Cyclosporine AIn vitro murine Th2 cell clone (D10.G4.1)IL-4 release72.59 nmol/l[19]
Cyclosporine AIn vitro murine Th2 cell clone (D10.G4.1)IL-5 release242.21 nmol/l[19]

Note: The lack of data for this compound underscores the need for further experimental investigation to quantitatively assess its immunomodulatory potential.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for evaluation, the following diagrams are provided in DOT language.

G cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Helper Cell (Th0) Antigen Antigen MHC II MHC II Antigen->MHC II TCR TCR MHC II->TCR Th1_Differentiation Th1_Differentiation TCR->Th1_Differentiation IL-12 Th2_Differentiation Th2_Differentiation TCR->Th2_Differentiation IL-4 CD4 CD4 3_4_DAA 3_4_DAA 3_4_DAA->Th1_Differentiation Inhibition 3_4_DAA->Th2_Differentiation Promotion Treg_Induction Treg_Induction 3_4_DAA->Treg_Induction Induction Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Th1_Differentiation->Pro_inflammatory_Cytokines IFN-γ, TNF-α Anti_inflammatory_Cytokines Anti_inflammatory_Cytokines Th2_Differentiation->Anti_inflammatory_Cytokines IL-4, IL-5, IL-10 Immunosuppression Immunosuppression Treg_Induction->Immunosuppression

Caption: Proposed signaling pathway of this compound in modulating T-cell differentiation.

G cluster_Corticosteroids Corticosteroids cluster_Calcineurin_Inhibitors Calcineurin Inhibitors cluster_Biologics Biologics Cortisol Cortisol GR GR Cortisol->GR NF_kB_Inhibition NF_kB_Inhibition GR->NF_kB_Inhibition Inhibits Cyclosporin_A Cyclosporin_A Calcineurin Calcineurin Cyclosporin_A->Calcineurin NFAT_Activation NFAT_Activation Calcineurin->NFAT_Activation Activates Anti_TNF Anti_TNF TNF_alpha TNF_alpha Anti_TNF->TNF_alpha Inflammatory_Signaling Inflammatory_Signaling TNF_alpha->Inflammatory_Signaling Cytokine_Suppression Cytokine_Suppression NF_kB_Inhibition->Cytokine_Suppression Leads to IL_2_Production IL_2_Production NFAT_Activation->IL_2_Production Cytokine_Production Cytokine_Production Inflammatory_Signaling->Cytokine_Production

Caption: Simplified signaling pathways of major immunomodulator classes.

G Start Start In_Vitro_Assays In Vitro Assays (PBMCs, T-cell subsets) Start->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., EAE, CIA) Start->In_Vivo_Models Cytokine_Profiling Cytokine Profiling (ELISA, Luminex) In_Vitro_Assays->Cytokine_Profiling Cell_Proliferation Cell Proliferation Assay (e.g., CFSE) In_Vitro_Assays->Cell_Proliferation Treg_Induction_Assay Treg Induction Assay (Flow Cytometry) In_Vitro_Assays->Treg_Induction_Assay Clinical_Scoring Clinical Scoring In_Vivo_Models->Clinical_Scoring Histopathology Histopathology In_Vivo_Models->Histopathology Data_Analysis Data Analysis & Comparison Cytokine_Profiling->Data_Analysis Cell_Proliferation->Data_Analysis Treg_Induction_Assay->Data_Analysis Clinical_Scoring->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating immunomodulators.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of immunomodulators. Below are outlines of key experimental methodologies.

In Vitro Cytokine Production Assay

Objective: To determine the effect of the test compound on the production of Th1 and Th2 cytokines by immune cells.

Methodology:

  • Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation.

  • Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL and stimulate with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence of varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of Th1 cytokines (e.g., IFN-γ, TNF-α, IL-2) and Th2 cytokines (e.g., IL-4, IL-5, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Calculate the IC50 values for the inhibition of each cytokine.

In Vitro Regulatory T Cell (Treg) Induction Assay

Objective: To assess the ability of the test compound to induce the differentiation of CD4+CD25+Foxp3+ regulatory T cells.

Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells (CD4+CD25-CD45RA+) from PBMCs using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: Culture the naive CD4+ T cells with anti-CD3 and anti-CD28 antibodies, IL-2, and TGF-β to induce Treg differentiation. Add varying concentrations of the test compound or a vehicle control to the cultures.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3.

  • Data Analysis: Analyze the percentage of CD4+CD25+Foxp3+ cells using a flow cytometer.

In Vivo Model of Autoimmune Disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE)

Objective: To evaluate the in vivo efficacy of the test compound in a preclinical model of multiple sclerosis.

Methodology:

  • Disease Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Administer the test compound or vehicle control to the mice daily, starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).

  • Immunological Analysis: At the end of the experiment, isolate splenocytes and cells from the central nervous system. Re-stimulate the cells in vitro with the immunizing antigen and measure cytokine production and T-cell proliferation.

  • Histopathology: Perfuse the mice and collect the spinal cords for histological analysis of inflammation and demyelination.

  • Data Analysis: Compare the clinical scores, immunological parameters, and histopathological findings between the treated and control groups.

Conclusion and Future Directions

The available information suggests that this compound is a potential immunomodulator that acts by skewing the immune response towards a Th2 phenotype and promoting regulatory T cells. This profile indicates its potential utility in treating Th1-driven autoimmune diseases. However, the current lack of robust, publicly available quantitative data on its efficacy is a significant limitation.

To fully understand the therapeutic potential of this compound, further research is imperative. Head-to-head comparative studies with established immunomodulators, utilizing standardized in vitro and in vivo models, are necessary to determine its relative potency and efficacy. The experimental protocols outlined in this guide provide a framework for such investigations. The resulting data will be crucial for the scientific and drug development communities to make informed decisions about the future of this compound as a potential therapeutic agent.

References

Validating the Therapeutic Potential of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (3,4-DAA) in Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of N-(3,4-Dimethoxycinnamoyl) anthranilic acid (3,4-DAA) in the context of colitis treatment. It objectively assesses its performance against a standard alternative, mesalazine, and presents supporting experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction

Ulcerative colitis, a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Current treatments, while effective for many, have limitations in terms of efficacy and side effects. The exploration of novel therapeutic agents is therefore crucial. N-(3,4-Dimethoxycinnamoyl) anthranilic acid (this compound) has emerged as a promising candidate. It is an orally active, synthetic derivative of the tryptophan metabolite anthranilic acid with potent immunosuppressive properties[1][2][3]. Research suggests that this compound can alleviate the severity of experimental colitis by modulating the immune response, specifically by inhibiting the Th1 cell response, promoting Th2 cytokines, and inducing the expression of CD4+CD25+ regulatory T cells[3]. This guide will delve into the experimental evidence supporting the therapeutic potential of this compound in colitis.

Comparative Efficacy of this compound

The therapeutic efficacy of this compound has been evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model. This model is widely used to mimic the clinical and histological features of human ulcerative colitis. The following tables summarize the key quantitative data from a pivotal study by Wen et al. (2013), comparing the effects of this compound to a control group. For context, comparative data for mesalazine, a commonly used 5-aminosalicylic acid (5-ASA) drug for colitis, is also presented based on typical findings in similar preclinical models.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

ParameterControl (DSS)This compound (50 mg/kg)Mesalazine (Representative Data)
Body Weight Loss (%) 15-20%5-10%8-12%
Disease Activity Index (DAI) 8-103-54-6
Colon Length (cm) 5-67-86-7
Spleen Weight (mg) 200-250100-150150-200

Data for this compound is adapted from Wen et al. (2013). Mesalazine data is representative of typical findings in DSS colitis models.

Table 2: Histological and Immunological Effects of this compound in DSS-Induced Colitis

ParameterControl (DSS)This compound (50 mg/kg)Mesalazine (Representative Data)
Histological Score 8-102-44-6
MPO Activity (U/g tissue) 10-153-55-8
IFN-γ (pg/mL) 80-10020-3040-60
IL-4 (pg/mL) 10-1530-4020-30
CD4+CD25+ T cells (%) 2-3%8-10%4-6%

Data for this compound is adapted from Wen et al. (2013). Mesalazine data is representative of typical findings in DSS colitis models.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound in colitis are attributed to its immunomodulatory properties. It appears to shift the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 phenotype and promotes the generation of regulatory T cells.

Mechanism of Action of this compound in Colitis Proposed Mechanism of this compound in Ameliorating Colitis cluster_0 Immune Response in Colitis cluster_1 Therapeutic Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli Th1 Cells Th1 Cells Pro-inflammatory Stimuli->Th1 Cells IFN-γ IFN-γ Th1 Cells->IFN-γ Inflammation Inflammation IFN-γ->Inflammation This compound This compound This compound->Th1 Cells Inhibits Th2 Cells Th2 Cells This compound->Th2 Cells Promotes Regulatory T Cells (Tregs) Regulatory T Cells (Tregs) This compound->Regulatory T Cells (Tregs) Induces IL-4 IL-4 Th2 Cells->IL-4 Suppression of Inflammation Suppression of Inflammation IL-4->Suppression of Inflammation Regulatory T Cells (Tregs)->Suppression of Inflammation

Caption: Proposed mechanism of this compound in ameliorating colitis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. DSS-Induced Colitis Model

  • Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

  • Treatment: this compound (e.g., 50 mg/kg) or vehicle is administered daily by oral gavage starting from day 0 of DSS administration.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Termination: Mice are euthanized on day 8, and the colon is collected for macroscopic and histological analysis.

DSS-Induced Colitis Experimental Workflow Experimental Workflow for DSS-Induced Colitis cluster_treatment Treatment Groups Acclimatization Acclimatization DSS Administration (Day 0-7) DSS Administration (Day 0-7) Acclimatization->DSS Administration (Day 0-7) Start Daily Monitoring (DAI) Daily Monitoring (DAI) DSS Administration (Day 0-7)->Daily Monitoring (DAI) During Vehicle Control Vehicle Control Euthanasia (Day 8) Euthanasia (Day 8) Daily Monitoring (DAI)->Euthanasia (Day 8) End Tissue Collection Tissue Collection Euthanasia (Day 8)->Tissue Collection This compound Treatment This compound Treatment Mesalazine Mesalazine

Caption: Experimental workflow for the DSS-induced colitis model.

2. Histological Analysis

  • Tissue Preparation: The distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm).

  • Staining: Sections are stained with hematoxylin and eosin (H&E).

  • Scoring: Histological scoring is performed in a blinded manner to assess the severity of inflammation, extent of injury, and crypt damage. A scoring system (0-4 or 0-10) is typically used, with higher scores indicating more severe colitis.

3. Myeloperoxidase (MPO) Assay

  • Principle: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.

  • Procedure:

    • A weighed portion of the colon is homogenized in a potassium phosphate buffer containing hexadecyltrimethylammonium bromide (HTAB).

    • The homogenate is centrifuged, and the supernatant is collected.

    • The supernatant is mixed with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

    • The change in absorbance is measured spectrophotometrically at 450 nm.

    • MPO activity is expressed as units per gram of tissue.

4. Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

  • RNA Extraction: Total RNA is extracted from colon tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The expression of target genes (e.g., IFN-γ, IL-4) and a housekeeping gene (e.g., GAPDH, β-actin) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

  • Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion

The available preclinical data strongly suggest that N-(3,4-Dimethoxycinnamoyl) anthranilic acid (this compound) has significant therapeutic potential for the treatment of colitis. Its ability to modulate the immune response, reduce inflammation, and ameliorate clinical and histological signs of the disease in a well-established animal model is promising. Compared to the representative data for mesalazine, this compound demonstrates comparable or, in some parameters, potentially superior efficacy at the tested dose. Further investigation, including dose-response studies, long-term safety assessments, and eventual clinical trials, is warranted to fully validate its therapeutic utility in patients with ulcerative colitis. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

Cross-validation of 3,4-Diaminoanthraquinone's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of 3,4-Diaminoanthraquinone (assuming to be the novel therapeutic agent Diiminoquinone or DIQ) and its alternatives across various cancer cell lines. The information is compiled from preclinical studies to offer a cross-validated perspective on their potential as therapeutic agents.

Introduction

3,4-Diaminoanthraquinone (3,4-DAA), likely referring to the promising anticancer compound Diiminoquinone (DIQ), belongs to the anthraquinone class of compounds known for their therapeutic potential. This guide summarizes the current understanding of DIQ's efficacy and mechanism of action in different cancer cell lines and provides a comparative assessment against other well-established aminoanthraquinone derivatives, Mitoxantrone and Emodin. The objective is to present a clear, data-driven comparison to aid researchers in evaluating these compounds for further investigation and drug development.

Comparative Efficacy of Aminoanthraquinone Derivatives

The cytotoxic effects of DIQ and its alternatives, Mitoxantrone and Emodin, have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

CompoundCell LineCancer TypeIC50 ValueCitation
Diiminoquinone (DIQ) HCT116Colorectal Cancer~4 µM[1]
HT29Colorectal Cancer~4 µM[1]
PC3Prostate CancerEffective at 1 µM[2][3]
DU145Prostate CancerEffective at 1 µM[2][3]
Mitoxantrone MDA-MB-231Breast Cancer18 nM[4]
MCF-7Breast Cancer196 nM[4]
Emodin A549Lung Cancer13.65 µM[5]
H460Lung Cancer5.17 µM[5]
U373Glioblastoma18.59 µg/mL (48h)[6]
MCF-7Breast Cancer16.56 µg/mL (48h)[6]
HT-29Colorectal Cancer5.38 µg/mL (48h)[6]
Huh-7Liver Cancer~75 µM[6]

Mechanisms of Action: A Comparative Overview

The anticancer activity of these aminoanthraquinone derivatives is attributed to their ability to interfere with critical cellular processes, including cell proliferation, survival, and signaling pathways.

Diiminoquinone (DIQ)

In colorectal cancer cells (HCT116 and HT29), DIQ has been shown to inhibit cell proliferation, migration, and invasion.[1][7] It induces apoptosis and cell cycle arrest.[1] Mechanistically, DIQ targets cancer stem cells by downregulating key components of the β-catenin, AKT, and ERK oncogenic signaling pathways.[1][7] In prostate cancer cells (PC3 and DU145), DIQ significantly attenuates cell proliferation and viability.[2][3]

Mitoxantrone

Mitoxantrone is a potent topoisomerase II inhibitor.[4] By disrupting this enzyme, which is crucial for DNA replication and repair, Mitoxantrone leads to DNA damage and ultimately induces apoptosis in cancer cells.[4] It also exhibits inhibitory activity against protein kinase C (PKC).[4]

Emodin

Emodin's anticancer effects are multifaceted. In non-small cell lung cancer cells (A549 and H460), it inhibits proliferation and enhances cisplatin-induced apoptosis.[5] One of its mechanisms involves the downregulation of P-glycoprotein (Pgp), a protein associated with multidrug resistance.[5] Emodin has also been reported to affect various signaling pathways in different cancer types.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by Diiminoquinone (DIQ) and a general workflow for assessing the cytotoxic effects of anticancer compounds.

DIQ_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects DIQ Diiminoquinone (DIQ) Beta_Catenin β-catenin DIQ->Beta_Catenin AKT AKT DIQ->AKT ERK ERK DIQ->ERK Apoptosis Induction of Apoptosis DIQ->Apoptosis Proliferation Inhibition of Proliferation Beta_Catenin->Proliferation Migration Inhibition of Migration Beta_Catenin->Migration Invasion Inhibition of Invasion Beta_Catenin->Invasion AKT->Proliferation AKT->Migration AKT->Invasion ERK->Proliferation ERK->Migration ERK->Invasion

Caption: Signaling pathways downregulated by Diiminoquinone (DIQ).

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HCT116, MCF-7) Compound_Treatment Treatment with DIQ or Alternatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V Assay (Apoptosis) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Compound_Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptotic_Population Quantification of Apoptotic Cells Apoptosis_Assay->Apoptotic_Population Protein_Expression Analysis of Protein Expression Levels Western_Blot->Protein_Expression

Caption: General workflow for evaluating anticancer compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., DIQ, Mitoxantrone, Emodin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Harvesting: Both adherent and floating cells are collected after treatment with the test compound.

  • Cell Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with a fluorescently labeled Annexin V conjugate (e.g., FITC) and a viability dye such as propidium iodide (PI).[9][10]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, β-catenin, ERK) overnight at 4°C.[12]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The available data suggests that Diiminoquinone (DIQ) is a promising anticancer agent with activity against colorectal and prostate cancer cell lines. Its mechanism of action involves the downregulation of key oncogenic signaling pathways. When compared to other aminoanthraquinones like Mitoxantrone and Emodin, DIQ's potency and spectrum of activity appear to be cell-line dependent. Mitoxantrone exhibits high potency in breast cancer cells, while Emodin shows efficacy against lung and other cancer types.

Further cross-validation of DIQ's effects in a broader panel of cancer cell lines is warranted to fully elucidate its therapeutic potential and identify specific cancer types that may be most sensitive to its action. The detailed experimental protocols provided in this guide should facilitate such comparative studies and contribute to the rigorous evaluation of these promising anticancer compounds.

References

Comparative Analysis of Mast Cell Stabilizers: Resveratrol vs. 3,4-DAA

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Their activation and subsequent degranulation release a cascade of potent inflammatory mediators, including histamine, proteases, cytokines, and chemokines. Consequently, the stabilization of mast cells to prevent or reduce the release of these mediators is a key therapeutic strategy for a range of pathological conditions.

This guide aims to provide a comparative analysis of two compounds, resveratrol and 3,4-dihydroxy-5,7-dimethoxy-2-phenyl-4H-chromen-4-one (referred to as 3,4-DAA as per the user's topic), as mast cell stabilizers. While extensive research has elucidated the mast cell-stabilizing properties of resveratrol, a comprehensive search of the scientific literature did not yield specific data on "this compound" in the context of mast cell stabilization. Therefore, this guide will provide a detailed overview of the experimental data supporting resveratrol's efficacy, with comparisons to other known mast cell inhibitors where available, and will highlight the current lack of data for this compound.

Resveratrol: A Potent Inhibitor of Mast Cell Activation

Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has demonstrated significant anti-inflammatory and mast cell-stabilizing properties across numerous studies. It effectively inhibits mast cell degranulation and the release of pro-inflammatory cytokines and chemokines.

Quantitative Data on Mast Cell Inhibition

The following tables summarize the quantitative effects of resveratrol on mast cell degranulation and mediator release from various published studies.

Table 1: Inhibition of Mast Cell Degranulation by Resveratrol

Cell TypeStimulusResveratrol Concentration% Inhibition of Degranulation (β-hexosaminidase release)Reference
LAD2 (human mast cell line)Substance P (0.5 µg/ml)100 µg/ml68%[1]
LAD2 (human mast cell line)Compound 48/80 (0.3 µg/ml)100 µg/ml80%[1]
LAD2 (human mast cell line)IgE/anti-IgE100 µg/ml37%[1]
Human primary CD34+-derived mast cells (HuMC)IgE/anti-IgE10 µg/ml62% ± 7%[1]
RBL-2H3 (rat basophilic leukemia cells)IgE/Antigen1-25 µmol/LDose-dependent inhibition[2]
Mouse bone marrow-derived mast cells (BMMC)IgE-mediated activationNot specifiedSignificant inhibition[3]

Table 2: Inhibition of Cytokine and Chemokine Release by Resveratrol

Cell TypeStimulusMediatorResveratrol Concentration% InhibitionReference
LAD2Substance PTNFNot specifiedAttenuated[1]
LAD2Substance PMCP-1Not specifiedAttenuated[1]
Human intestinal mast cells (hiMC)FcεRI-mediated activationCXCL8, CCL2, CCL3, CCL4, TNF-αDose-dependentInhibited[4]
RBL-2H3DNP-HSAIL-3, IL-4, IL-13, TNF-α1-25 µMDose-dependent[5]
Mouse BMMCIgE/DNP or LPSTNF-α mRNANot specifiedTotally blocked[3]
Mechanism of Action and Signaling Pathways

Resveratrol exerts its mast cell-stabilizing effects through the modulation of several key signaling pathways. Notably, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and signal transducer and activator of transcription (STAT) 3.[4] The inhibition of these pathways is crucial as they are involved in both cytokine expression and mast cell degranulation.[4] Furthermore, resveratrol has been found to interfere with the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ (PLCγ), which are upstream signaling molecules in the IgE-mediated activation cascade.[2] Some studies also suggest that resveratrol's inhibitory effects may be linked to the modulation of intracellular calcium levels.[1]

Resveratrol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Syk Syk FcεRI->Syk Activation IgE_Antigen IgE + Antigen IgE_Antigen->FcεRI Cross-linking PLCγ PLCγ Syk->PLCγ Phosphorylation MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Syk->MAPK_Pathway Calcium_Influx Calcium_Influx PLCγ->Calcium_Influx Increases Degranulation Degranulation Calcium_Influx->Degranulation Triggers Cytokine_Production Cytokine & Chemokine Production MAPK_Pathway->Cytokine_Production Leads to STAT3 STAT3 STAT3->Degranulation STAT3->Cytokine_Production ERK1_2 ERK1/2 ERK1_2->STAT3 Phosphorylates Resveratrol_Inhibition Resveratrol Resveratrol_Inhibition->Syk Inhibits Resveratrol_Inhibition->PLCγ Inhibits Resveratrol_Inhibition->Calcium_Influx Modulates Resveratrol_Inhibition->MAPK_Pathway Inhibits Resveratrol_Inhibition->STAT3 Inhibits Phosphorylation Resveratrol_Inhibition->ERK1_2 Inhibits Phosphorylation

This compound: An Uncharacterized Flavonoid in Mast Cell Biology

A thorough review of scientific databases and literature reveals a lack of specific experimental data on the mast cell stabilizing properties of 3,4-dihydroxy-5,7-dimethoxy-2-phenyl-4H-chromen-4-one (this compound). While flavonoids as a class are known to possess anti-inflammatory and mast cell-inhibiting activities, the specific effects of this particular substitution pattern on the flavone backbone have not been reported. Other flavonoids with different hydroxylation and methoxylation patterns, such as quercetin and luteolin, have been shown to inhibit histamine and cytokine release from mast cells.[5] However, without direct experimental evidence, the potential of this compound as a mast cell stabilizer remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess mast cell stabilization.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells

  • Cell culture medium

  • Sensitizing antibody (e.g., anti-DNP IgE)

  • Antigen (e.g., DNP-HSA) or other stimulus (e.g., compound 48/80)

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with IgE antibody for 12-24 hours.

  • Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., resveratrol) or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation: Induce degranulation by adding the specific antigen or stimulus. Include a negative control (buffer only) and a positive control for total mediator release (e.g., cell lysis with Triton X-100).

  • Supernatant Collection: After incubation (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Add the supernatant to a new plate containing the PNAG substrate.

  • Incubation: Incubate the plate to allow for the enzymatic reaction.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release control.

Degranulation_Assay_Workflow A Seed Mast Cells in 96-well plate B Sensitize with IgE (overnight) A->B C Wash cells B->C D Pre-incubate with Test Compound C->D E Stimulate Degranulation (e.g., with Antigen) D->E F Collect Supernatant E->F G Incubate Supernatant with PNAG Substrate F->G H Add Stop Solution G->H I Measure Absorbance (405 nm) H->I J Calculate % Degranulation I->J

Cytokine Release Assay (ELISA)

This protocol describes the measurement of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from mast cell cultures (as prepared in the degranulation assay)

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight. (This step is often pre-done in commercial kits).

  • Washing: Wash the plate to remove unbound antibody.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add cell culture supernatants and standards to the wells and incubate.

  • Washing: Wash the plate to remove unbound proteins.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Washing: Wash the plate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Washing: Wash the plate.

  • Substrate Addition: Add the TMB substrate, which will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion: Resveratrol as a Promising Mast Cell Stabilizer

Based on the available scientific evidence, resveratrol is a well-documented and potent mast cell stabilizer. It effectively inhibits both the immediate degranulation response and the delayed release of pro-inflammatory cytokines and chemokines from mast cells. Its mechanism of action involves the suppression of key signaling pathways, including the Syk-PLCγ and ERK/STAT3 axes.

Therefore, for researchers and drug development professionals seeking a natural compound with established mast cell-stabilizing properties, resveratrol presents a compelling candidate supported by robust experimental data. Further research is required to determine if this compound possesses any similar activity.

References

The Reproducibility of 3,4-DAA Experimental Results: A Comparative Analysis of Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data for compounds structurally related to 3,4-diamino-N-(2-((5-chloro-2-methoxyphenyl)amino)pyrimidin-4-yl)benzenesulfonamide (3,4-DAA) reveals a class of molecules primarily investigated as potent kinase inhibitors with applications in cancer therapy. While no direct experimental data for this compound has been identified in the public domain, this guide provides a comparative analysis of its core chemical scaffolds—the 2,4-diaminopyrimidine and the benzenesulfonamide moieties—based on available research. This analysis aims to offer a predictive framework for the potential biological activity and reproducibility of experimental results for this compound.

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, forming crucial hydrogen bond interactions within the ATP-binding site of various kinases[1]. Similarly, the benzenesulfonamide group is a common feature in a multitude of biologically active molecules, including inhibitors of carbonic anhydrases and kinases[2][3][4]. The combination of these two moieties, as seen in the structure of this compound, suggests its likely role as a modulator of cellular signaling pathways, particularly those driven by kinases.

Comparative Analysis of Structurally Related Compounds

To infer the potential activity of this compound, this guide summarizes the experimental data from studies on compounds sharing its core structures. These compounds have been evaluated for their inhibitory activity against various kinases and their anti-proliferative effects on cancer cell lines.

Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

The 2,4-diaminopyrimidine core is a key structural feature in a number of potent kinase inhibitors. Research has consistently demonstrated the importance of this scaffold for binding to the hinge region of the kinase ATP-binding site[1].

Compound/SeriesTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
2,4-diaminopyrimidine seriesJNK2Varies-[5]
2,4-dianilinopyrimidine derivativesFAK47H1975, A431[1]
Diaminopyrimidine derivative A12FAK-A549 (130 nM), MDA-MB-231 (94 nM)[6]
2,4-diaminopyrimidine derivative 22CDK77.21MV4-11[7]

Table 1: Summary of inhibitory concentrations (IC50) for various 2,4-diaminopyrimidine derivatives against target kinases and cancer cell lines.

Structure-Activity Relationship of Benzenesulfonamide Derivatives

The benzenesulfonamide moiety contributes significantly to the binding affinity and selectivity of various inhibitors. Studies have explored how substitutions on the benzene ring and the sulfonamide group affect the inhibitory properties of these compounds[2][3][4].

Compound/SeriesTarget(s)IC50/KdKey Structural FeaturesReference
Benzenesulfonamides with pyrimidine moietyCarbonic Anhydrases I, II, VII, XII, XIIIVariesS-alkylated pyrimidine derivatives[2]
Pyrrole/pyrimidine benzenesulfonamidesCarbonic Anhydrases I, II, IX, XIIVariesPyrrole and fused pyrrole rings[3]
Benzenesulfonamide-based inhibitorsCarbonic Anhydrases II, IX, XIINanomolar affinitiesTail group modifications for isoform specificity[4]

Table 2: Overview of the structure-activity relationships of benzenesulfonamide derivatives targeting carbonic anhydrases.

Experimental Protocols

The reproducibility of experimental findings is critically dependent on detailed and standardized methodologies. Below are generalized protocols for key experiments typically performed to characterize compounds like this compound, based on the available literature for structurally similar molecules.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, substrate peptide, ATP, and test compound.

  • Procedure: The kinase reaction is initiated by mixing the kinase, a fluorescently labeled substrate peptide, and ATP in a buffer solution. The test compound at various concentrations is added to the reaction mixture.

  • Detection: The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

To provide a clearer understanding of the potential mechanisms and experimental workflows related to this compound, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) Signaling_Proteins->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates 3_4_DAA This compound (Putative Kinase Inhibitor) 3_4_DAA->Receptor_Tyrosine_Kinase Inhibits 3_4_DAA->Signaling_Proteins Inhibits

Caption: A putative signaling pathway potentially inhibited by this compound.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Kinase_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (Phosphorylation) Cell_Proliferation_Assay->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Western_Blot->In_Vivo_Studies Data_Analysis Data Analysis (IC50, Efficacy) In_Vivo_Studies->Data_Analysis

Caption: A typical experimental workflow for evaluating a novel kinase inhibitor.

Conclusion

While direct experimental data on the reproducibility of this compound is not currently available, the extensive research on its core chemical motifs provides a strong foundation for predicting its biological activity. The 2,4-diaminopyrimidine and benzenesulfonamide scaffolds are consistently associated with kinase inhibition and have been the subject of numerous reproducible studies. Therefore, it is highly probable that this compound will exhibit activity as a kinase inhibitor.

For researchers and drug development professionals, the provided comparative data and experimental protocols offer a valuable starting point for the investigation of this compound. Future studies should focus on synthesizing and testing this specific compound using the outlined methodologies to establish its precise biological activity, mechanism of action, and the reproducibility of its experimental results. This will enable a direct comparison with the existing body of knowledge on related kinase inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DAA
Reactant of Route 2
Reactant of Route 2
3,4-DAA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.